HOE-S 785026 trihydrochloride
Description
Properties
Molecular Formula |
C25H27Cl3N6O |
|---|---|
Molecular Weight |
533.9 g/mol |
IUPAC Name |
3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride |
InChI |
InChI=1S/C25H24N6O.3ClH/c1-30-9-11-31(12-10-30)18-6-8-21-23(15-18)29-25(27-21)17-5-7-20-22(14-17)28-24(26-20)16-3-2-4-19(32)13-16;;;/h2-8,13-15,32H,9-12H2,1H3,(H,26,28)(H,27,29);3*1H |
InChI Key |
ZWKREDJJELOWKN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
HOE-S 785026 Trihydrochloride: A Technical Guide for Researchers
Compound Identification: HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, is a high-affinity, blue-fluorescent DNA stain belonging to the bis-benzimide family of dyes.[1][2][3] It is a cell-permeable compound widely utilized in molecular and cellular biology for visualizing cell nuclei and analyzing DNA content.[4][]
Physicochemical and Spectroscopic Properties
This compound is characterized by its specific chemical structure and fluorescence profile. As a member of the Hoechst dye family, its properties are optimized for DNA staining applications in both live and fixed cells.[6][7]
| Property | Value | Source |
| Synonyms | meta-Hoechst trihydrochloride | [2][6] |
| Molecular Formula | C₂₅H₂₇Cl₃N₆O | [3] |
| Molecular Weight | 533.88 g/mol | [3] |
| CAS Number | 2320308-12-9 (trihydrochloride); 132869-83-1 (parent) | [2][3] |
| Excitation Maximum (λex) | ~356 nm | |
| Emission Maximum (λem) | ~451 nm (when bound to DNA) | |
| Solubility | Soluble in water and organic solvents like DMSO and DMF (up to 10 mg/mL) | [7] |
Mechanism of Action: DNA Minor Groove Binding
HOE-S 785026 functions as a fluorescent DNA probe through a non-intercalating mechanism. The dye molecule specifically binds to the minor groove of the DNA double helix.[6] This binding is characterized by a strong preference for sequences rich in adenine (A) and thymine (T), with the optimal binding site identified as three consecutive A-T base pairs (AAA/TTT).[2][6]
The steric hindrance from the 2-amino group of guanine (G) that protrudes into the minor groove prevents efficient binding to G-C rich regions.[8] Upon binding to the A-T rich tracts in the DNA minor groove, the dye undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright blue signal that is approximately 30-fold more intense than that of the unbound dye.[6][9]
Caption: Mechanism of HOE-S 785026 binding to the DNA minor groove.
Quantitative Data on DNA Interaction
The interaction of Hoechst dyes with DNA has been quantitatively characterized, revealing a high-affinity binding mode essential for its function as a sensitive stain. While specific values for HOE-S 785026 are not extensively published, data from the closely related Hoechst 33258 provides a reliable reference.
| Parameter | Value Range | Description | Source |
| High-Affinity Binding (Kd) | 1 - 10 nM | Dissociation constant for the specific binding to the A-T rich minor groove of B-DNA. | [2][6] |
| Low-Affinity Binding (Kd) | ~1000 nM | Dissociation constant for non-specific electrostatic interactions with the DNA sugar-phosphate backbone. | [2][6] |
| Fluorescence Enhancement | ~30-fold | Increase in fluorescence intensity upon binding to double-stranded DNA. | [6][9] |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger binding interaction.
Experimental Protocols
Precise and consistent protocols are crucial for reproducible results in cell staining applications. The following are generalized but detailed methodologies for using this compound.
Stock Solution Preparation
-
Reconstitution: Prepare a stock solution of 1-10 mM by dissolving the lyophilized powder in a suitable solvent such as high-quality dimethyl sulfoxide (DMSO) or sterile distilled water.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at ≤ -20°C, protected from light. Aqueous solutions are stable for at least six months at 2-6°C when shielded from light.[1][7]
Working Solution Preparation
-
Dilution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µg/mL.[1]
-
Diluent: Use a serum-free cell culture medium, phosphate-buffered saline (PBS), or another appropriate buffer for the dilution. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[1]
Staining Protocol for Suspension Cells
-
Harvest Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.
-
Wash: Resuspend the cell pellet in PBS and repeat the centrifugation step. Perform this wash step twice.
-
Staining: Resuspend the washed cells in the prepared working solution to a density of approximately 1x10⁶ cells/mL. Incubate for 3-10 minutes at room temperature, protected from light.[1]
-
Final Wash: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C. Discard the supernatant and wash the cells twice with PBS.[1]
-
Analysis: Resuspend the final cell pellet in serum-free medium or PBS for immediate analysis by flow cytometry or fluorescence microscopy.[1]
Staining Protocol for Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in optical-quality multi-well plates.
-
Remove Medium: Aspirate the cell culture medium from the coverslip or well.
-
Staining: Add a sufficient volume of the prepared working solution to completely cover the cells. Incubate for 3-10 minutes at room temperature, protected from light.[1]
-
Wash: Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium or PBS for 5 minutes each time.[1]
-
Analysis: Mount the coverslip on a microscope slide or proceed directly with imaging the plate using a fluorescence microscope.[1]
Caption: General experimental workflow for cell staining.
Applications in Research
The unique properties of HOE-S 785026 make it a versatile tool for a variety of research applications that require DNA visualization and quantification.
-
Fluorescence Microscopy: Used for routine visualization of nuclear morphology, chromatin condensation (a hallmark of apoptosis), and cell counting.[9]
-
Flow Cytometry: Enables high-throughput analysis of cell populations based on DNA content, which is fundamental for cell cycle analysis (distinguishing G0/G1, S, and G2/M phases).[9][10]
-
Apoptosis Detection: Staining with HOE-S 785026 can reveal the condensed and fragmented nuclei characteristic of apoptotic cells.
-
Cell Viability and Chromatin Analysis: As a supravital stain, it can be used to stain the nuclei of living cells to assess viability, often in conjunction with membrane-impermeable dyes like propidium iodide to distinguish necrotic cells.[4][7]
Safety and Handling Considerations
-
Mutagenicity: As a DNA-binding agent, this compound interferes with DNA replication and should be considered a potential mutagen and carcinogen.[7]
-
Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Phototoxicity: Upon repeated excitation with UV light, Hoechst dyes can become phototoxic to living cells, potentially inducing apoptosis.[11] For live-cell time-lapse imaging, it is critical to minimize light exposure (both intensity and duration) and use the lowest effective dye concentration to prevent artifacts.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
References
- 1. DNA specific fluorescent symmetric dimeric bisbenzimidazoles DBP(n): the synthesis, spectral properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and properties of a symmetric dimeric bisbenzimidazole, a DNA-specific ligand] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Inhibitors of Statin-Induced APP C-terminal Toxic Fragment Production [ivachtin.com]
- 10. Bis-benzimidazole dyes, Hoechst 33258 and Hoechst 33342: radioiodination, facile purification and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanism of Action of HOE-S 785026 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, is a member of the Hoechst family of blue fluorescent dyes.[1][2] These dyes are widely utilized in molecular and cellular biology for their ability to stain DNA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with DNA. The guide includes a summary of its physicochemical and spectral properties, detailed experimental protocols for its application in various cell-based assays, and visualizations of its binding mechanism and experimental workflows.
Core Mechanism of Action: Minor Groove Binding to DNA
The primary mechanism of action of this compound and other Hoechst dyes is their specific binding to the minor groove of double-stranded DNA (dsDNA). This interaction is non-intercalating, meaning the dye fits within the groove of the DNA helix rather than inserting itself between the base pairs.
Several key features characterize this binding:
-
A-T Rich Region Preference: Hoechst dyes exhibit a strong preference for binding to sequences rich in adenine (A) and thymine (T) bases.
-
Fluorescence Enhancement: Upon binding to dsDNA, the fluorescence quantum yield of Hoechst dyes increases significantly, leading to a bright blue fluorescence. This enhancement is a result of the rigidization of the dye molecule within the DNA minor groove, which reduces non-radiative decay pathways. The unbound dye has a much weaker fluorescence in the green-yellow range.
-
Cell Permeability: this compound is cell-permeant, allowing for the staining of DNA in both live and fixed cells.
The specific binding to the A-T rich minor groove is the fundamental principle behind its use as a nuclear stain in a variety of applications, including fluorescence microscopy, flow cytometry, and cell sorting.
Quantitative Data
The following tables summarize the key quantitative data for Hoechst dyes. While specific data for this compound is limited, the data for the closely related and well-characterized Hoechst 33342 and Hoechst 33258 provide a strong reference.
Table 1: Physicochemical and Spectral Properties of Hoechst Dyes
| Property | Value | Reference Compound |
| Molecular Formula | C25H27Cl3N6O | This compound |
| Molecular Weight | 533.88 g/mol | This compound[2] |
| Excitation Maximum (Ex) | 356 nm (bound to DNA) | This compound[3] |
| Emission Maximum (Em) | 451 nm (bound to DNA) | This compound[3] |
| Excitation Maximum (Ex) | ~350 nm (bound to DNA) | Hoechst 33342[4] |
| Emission Maximum (Em) | ~461 nm (bound to DNA) | Hoechst 33342[4] |
| Unbound Emission Maximum | 510–540 nm | Hoechst Dyes[5] |
| Solubility | H2O: 47.3 mg/mL (88.60 mM; with ultrasonic and warming) | This compound[2] |
Table 2: DNA Binding and Fluorescence Properties of Hoechst 33258
| Property | Value | Conditions |
| Binding Affinity (Kd) | 1–10 nM (high affinity) | B-DNA minor groove[6] |
| Binding Affinity (Kd) | ~1000 nM (low affinity) | DNA sugar-phosphate backbone[6] |
| Fluorescence Quantum Yield (Φf) | 0.02 (unbound) | Aqueous buffer[7] |
| Fluorescence Quantum Yield (Φf) | 0.58 (bound to dsDNA) | [H-258]/[DNA bp] ratio of 0.05[7] |
| Fluorescence Lifetime (τ) | ~3.6 ns (bound to dsDNA) | Mono-exponential decay[7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action and a general experimental workflow for using this compound.
References
- 1. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 2. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. mdpi.com [mdpi.com]
- 7. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative Hoechst 33258 with DNA - PMC [pmc.ncbi.nlm.nih.gov]
HOE-S 785026 trihydrochloride DNA binding properties
An In-depth Technical Guide to the DNA Binding Properties of HOE-S 785026 Trihydrochloride (meta-Hoechst)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as meta-Hoechst, is a fluorescent dye belonging to the bis-benzimidazole family, analogous to the well-characterized DNA stain Hoechst 33258.[1][2] Its chemical structure features a phenolic hydroxyl group in the meta position, a variation from the para position in Hoechst 33258.[1] This structural difference influences its interaction with DNA, making it a subject of interest for researchers developing DNA-targeting agents and fluorescent probes. This guide provides a comprehensive overview of the DNA binding properties of HOE-S 785026, including quantitative binding data, detailed experimental protocols, and visualizations of key concepts.
Core DNA Binding Characteristics
HOE-S 785026 is a non-intercalating agent that binds to the minor groove of double-stranded DNA.[2][3][4] This binding is preferential for sequences rich in adenine and thymine (AT-rich regions).[1][3][4] The interaction with DNA leads to a significant enhancement of the dye's fluorescence, a characteristic property of Hoechst-family dyes that is exploited in various molecular and cell biology applications.[3][5][]
The binding of meta-Hoechst to the AATT site is significantly stronger than that of its para-substituted analogue, Hoechst 33258.[7] This enhanced affinity is a key feature of HOE-S 785026.
Quantitative Binding Data
The following table summarizes the key quantitative data for the binding of HOE-S 785026 (m-OH Hoechst) to DNA.
| Parameter | DNA Target | Value | Method | Reference |
| Association Constant (K_a) | AATT site in a T4-looped 28-mer hairpin | 3.8 x 109 M-1 | Fluorescence Titration, Stopped-Flow Kinetics | Rodrigues et al., 2001[7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the DNA binding of HOE-S 785026 are provided below.
Fluorescence Titration for Determination of Binding Affinity
This method relies on the significant increase in fluorescence quantum yield of HOE-S 785026 upon binding to DNA.
Objective: To determine the association constant (K_a) of HOE-S 785026 for a specific DNA sequence.
Materials:
-
This compound stock solution (concentration determined spectrophotometrically).
-
Synthetic oligonucleotide with the target binding site (e.g., d(CGCGAATTCGCG)2 or a hairpin structure containing an AATT sequence).
-
Buffer solution (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a solution of the DNA of interest at a known concentration in the buffer.
-
Place the DNA solution in a quartz cuvette and place it in the temperature-controlled sample holder of the fluorometer.
-
Set the excitation and emission wavelengths appropriate for HOE-S 785026 (e.g., excitation ~350 nm, emission ~460 nm).[3]
-
Record the initial fluorescence of the DNA solution.
-
Add small aliquots of the HOE-S 785026 stock solution to the DNA solution.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the DNA binding sites.
-
Correct the raw fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the total ligand concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to calculate the association constant (K_a).
Hydroxyl Radical Footprinting
This technique is used to identify the specific binding site of a ligand on a DNA molecule.
Objective: To determine the preferred binding sequence of HOE-S 785026 on a DNA fragment.
Materials:
-
DNA fragment of interest, radioactively labeled at one end.
-
HOE-S 785026.
-
Fenton's reagent: Iron(II) EDTA, hydrogen peroxide (H₂O₂), and sodium ascorbate.
-
Loading buffer for polyacrylamide gel electrophoresis.
-
High-resolution denaturing polyacrylamide gel.
-
Phosphorimager or X-ray film for autoradiography.
Procedure:
-
Incubate the end-labeled DNA with varying concentrations of HOE-S 785026.
-
Initiate the hydroxyl radical cleavage reaction by adding Fenton's reagent. Hydroxyl radicals will cleave the DNA backbone at positions not protected by the bound ligand.
-
Quench the reaction after a short incubation period.
-
Purify the DNA fragments.
-
Resuspend the DNA in a loading buffer and denature by heating.
-
Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the cleavage pattern by autoradiography.
-
The binding site of HOE-S 785026 will appear as a "footprint," a region of the gel with a significant reduction in cleavage compared to a control lane without the ligand. This indicates protection of the DNA backbone by the bound molecule.[1]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Binding mechanism of HOE-S 785026 to the DNA minor groove.
References
- 1. Synthesis, DNA binding, footprinting and in vitro antitumour studies of a meta-hydroxy analogue of Hoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 7. Increased stability and lifetime of the complex formed between DNA and meta-phenyl-substituted Hoechst dyes as studied by fluorescence titrations and stopped-flow kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Fluorescence Spectrum of HOE-S 785026 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence properties of HOE-S 785026 trihydrochloride, a blue fluorescent dye belonging to the bisbenzimidazole (Hoechst) family. This document details its spectral characteristics, DNA binding properties, and provides experimental protocols for its analysis, aimed at professionals in research and drug development.
Core Concepts and Properties
This compound is a cell-permeable DNA stain that preferentially binds to the minor groove of double-stranded DNA, with a strong affinity for adenine-thymine (A-T) rich regions.[1] This binding significantly enhances its fluorescence, making it a valuable tool for visualizing cell nuclei in both live and fixed cells.[1][2] Like other Hoechst dyes, its fluorescence intensity is also influenced by the pH of the solvent.[1]
The core mechanism of its fluorescence lies in the structural characteristics of the bisbenzimidazole scaffold. Upon binding to DNA, the dye molecule becomes more rigid, leading to a decrease in non-radiative decay processes and a subsequent increase in fluorescence quantum yield. The specificity for A-T rich regions is a hallmark of this class of dyes.[3][4]
Quantitative Fluorescence Data
While specific quantitative data for this compound is not extensively published, the key spectral characteristics have been identified. The following table summarizes the known quantitative data.
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | 356 nm | Bound to DNA |
| Emission Maximum (λem) | 451 nm | Bound to DNA |
| Unbound Emission Maximum | 510–540 nm | In solution[1] |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound solutions and the acquisition of its fluorescence spectrum.
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
Stock Solution (1 mg/mL):
-
Aseptically weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of high-purity DMSO.
-
Mix thoroughly by vortexing until fully dissolved.
-
Store the stock solution at -20°C, protected from light.
Working Solution (1 µg/mL):
-
Thaw the stock solution at room temperature.
-
Dilute the 1 mg/mL stock solution 1:1000 in PBS (pH 7.4) to achieve a final concentration of 1 µg/mL.
-
This working solution is suitable for cell staining and basic fluorescence measurements. The optimal concentration may vary depending on the application and cell type.
Measurement of Fluorescence Spectrum
This protocol outlines the procedure for acquiring the excitation and emission spectra of this compound bound to DNA using a spectrofluorometer.
Materials:
-
This compound working solution (1 µg/mL)
-
Calf thymus DNA solution (e.g., 100 µg/mL in PBS)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
In a quartz cuvette, mix the this compound working solution with the calf thymus DNA solution. A typical starting ratio would be 1:1 (v/v), but this can be optimized.
-
Prepare a blank sample containing only PBS and the same concentration of calf thymus DNA.
-
Allow the dye-DNA mixture to incubate at room temperature for at least 15 minutes, protected from light, to ensure complete binding.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Acquisition of Emission Spectrum:
-
Place the blank sample in the spectrofluorometer and record a blank scan to measure background fluorescence and Raman scattering.
-
Set the excitation wavelength to 356 nm.
-
Scan the emission spectrum from 380 nm to 700 nm.
-
Replace the blank with the dye-DNA sample and record the emission spectrum under the same conditions.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound.
-
-
Acquisition of Excitation Spectrum:
-
Set the emission wavelength to 451 nm.
-
Scan the excitation spectrum from 300 nm to 430 nm.
-
Record the excitation spectrum for the dye-DNA sample.
-
Visualizations
DNA Binding and Fluorescence Mechanism
The following diagram illustrates the fundamental principle of fluorescence enhancement of this compound upon binding to DNA.
Caption: DNA binding restricts molecular motion, enhancing fluorescence.
Experimental Workflow for Fluorescence Spectrum Measurement
The following diagram outlines the workflow for measuring the fluorescence spectrum of this compound.
Caption: Workflow for measuring the fluorescence spectrum.
References
An In-depth Technical Guide to meta-Hoechst Trihydrochloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of meta-Hoechst trihydrochloride, a fluorescent dye and DNA minor-groove binding agent. This document details its chemical structure, physicochemical properties, and mechanism of action, offering a valuable resource for researchers in cell biology, molecular biology, and drug development.
Chemical Structure and Properties
meta-Hoechst trihydrochloride , systematically named 3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol trihydrochloride, is a structural isomer of the well-known fluorescent stain, Hoechst 33258. The key distinction lies in the position of the hydroxyl group on the terminal phenyl ring, which is in the meta position rather than the para position. This seemingly subtle structural change can influence its binding characteristics and potential applications.
The core structure consists of two benzimidazole rings linked together, with a piperazine-containing substituent on one end and a hydroxyphenyl group on the other. The trihydrochloride salt form enhances its solubility in aqueous solutions.
Physicochemical Data
While specific quantitative data for meta-Hoechst trihydrochloride is not extensively reported in publicly available literature, the properties of the closely related and well-characterized Hoechst 33258 are provided below for comparison. It is anticipated that the spectral properties of meta-Hoechst are similar.
| Property | Value (for Hoechst 33258) | Reference |
| Molecular Formula | C25H24N6O (free base) | [1] |
| Molecular Weight | 533.88 g/mol (trihydrochloride) | [2] |
| CAS Number | 23491-45-4 | [2] |
| Excitation Maximum (λex) | ~352 nm (when bound to DNA) | [2] |
| Emission Maximum (λem) | ~461 nm (when bound to DNA) | [2] |
| Appearance | Pale yellow solid | [3] |
| Solubility | Soluble in water | [4] |
Mechanism of Action: DNA Minor Groove Binding
Similar to other Hoechst dyes, meta-Hoechst trihydrochloride functions as a DNA stain by binding to the minor groove of the DNA double helix. This binding is non-intercalative and shows a strong preference for adenine-thymine (A-T) rich regions. The fluorescence of the dye is significantly enhanced upon binding to DNA.
The binding process is primarily driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the dye molecule and the DNA. The benzimidazole rings fit snugly into the minor groove, and the piperazine group extends out. The positioning of the hydroxyl group in the meta position was initially designed to explore new hydrogen-bonding possibilities within the DNA minor groove, potentially altering its sequence specificity compared to the para-isomer.[5]
Mechanism of meta-Hoechst binding to the DNA minor groove.
Experimental Protocols
General Protocol for Staining Live Cells
-
Prepare Staining Solution: Prepare a stock solution of meta-Hoechst trihydrochloride (e.g., 1 mg/mL in sterile, deionized water or DMSO). Dilute the stock solution in an appropriate buffer (e.g., PBS) or cell culture medium to a final working concentration, typically in the range of 0.5 to 5 µg/mL.
-
Cell Preparation: Culture cells on coverslips, chamber slides, or in microplates suitable for fluorescence microscopy.
-
Staining: Remove the culture medium and add the staining solution to the cells.
-
Incubation: Incubate the cells for 5 to 30 minutes at room temperature or 37°C, protected from light.
-
Washing (Optional): The staining solution can be removed and the cells washed with buffer or medium to reduce background fluorescence.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).
General Protocol for Staining Fixed Cells
-
Cell Fixation: Fix cells using a standard protocol (e.g., with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Permeabilization (if required): If targeting intracellular structures other than the nucleus or if using antibodies, permeabilize the cells (e.g., with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes).
-
Washing: Wash the cells with PBS.
-
Staining: Add the meta-Hoechst staining solution (0.5 to 5 µg/mL in PBS) and incubate for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and visualize under a fluorescence microscope.
General experimental workflow for cell staining with meta-Hoechst.
Applications in Research
The primary application of meta-Hoechst trihydrochloride, like other Hoechst dyes, is as a nuclear counterstain in fluorescence microscopy and flow cytometry. Its ability to stain the nuclei of both live and fixed cells makes it a versatile tool for:
-
Visualizing nuclear morphology: Studying changes in the nucleus during processes like apoptosis and cell division.
-
Cell counting and enumeration: Quantifying cell numbers in a population.
-
Cell cycle analysis: In conjunction with other markers, to determine the phase of the cell cycle.
-
High-content screening: As a nuclear marker to identify and segment cells for automated image analysis.
The unique meta-position of the hydroxyl group was intended to explore altered DNA sequence recognition.[5] While detailed studies on this are limited, it suggests potential for the development of sequence-specific DNA binding agents for therapeutic or diagnostic purposes.
Signaling Pathways and Cellular Processes
Currently, there is no direct evidence in the reviewed literature to suggest that meta-Hoechst trihydrochloride actively participates in or modulates specific signaling pathways. Its primary role is that of a passive fluorescent probe that binds to DNA. However, its use as a tool can help in the study of various signaling pathways that impact nuclear structure, DNA integrity, and cell cycle progression. For instance, it can be used to visualize the nuclear condensation that is a hallmark of apoptosis, a process regulated by numerous signaling cascades.
Use of meta-Hoechst to visualize a downstream effect of apoptotic signaling.
Conclusion
meta-Hoechst trihydrochloride is a valuable, though less common, analogue of the widely used Hoechst DNA stains. Its distinct chemical structure offers potential for nuanced applications in DNA recognition. This guide provides a foundational understanding of its properties and use. Researchers are encouraged to perform specific optimization of protocols for their experimental systems to achieve the best results. Further investigation into the unique properties conferred by the meta-hydroxyl group may reveal novel applications for this fluorescent probe.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Hoechst 33258 | CAS 23491-45-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. biotium.com [biotium.com]
- 4. Hoechst 33258 | C25H25N6O+ | CID 448194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, DNA binding, footprinting and in vitro antitumour studies of a meta-hydroxy analogue of Hoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HOE-S 785026 Trihydrochloride for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE-S 785026 trihydrochloride, a member of the meta-Hoechst series of bisbenzimide dyes, is a cell-permeant, blue-fluorescent DNA stain.[1][2] Like other Hoechst dyes, it exhibits a strong affinity for adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA.[3][4][5] This specific binding mechanism leads to a significant enhancement of its fluorescence, making it a valuable tool for visualizing the nuclei of living cells with a high signal-to-noise ratio.[4] Its ability to enter live cells makes it particularly suitable for dynamic studies of nuclear morphology, cell cycle analysis, and apoptosis.[] This guide provides a comprehensive overview of the technical details and protocols for the effective use of this compound in live-cell imaging applications.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a fluorescent probe is critical for designing and troubleshooting imaging experiments. Key data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₇Cl₃N₆O | [2] |
| Molecular Weight | 533.88 g/mol | [2] |
| Excitation Maximum (Ex) | 356 nm | MCE |
| Emission Maximum (Em) | 451 nm | MCE |
| Solubility | Soluble in water (H₂O) | MCE |
| Storage | Store at 4°C, protected from light. For long-term storage, aliquoted solutions can be stored at -20°C or -80°C. | MCE |
Mechanism of Action: DNA Binding
HOE-S 785026, like other Hoechst dyes, is a non-intercalating agent that binds to the minor groove of B-DNA.[4] This binding is preferential for sequences rich in adenine and thymine. The fluorescence of the dye is significantly enhanced upon binding to DNA, a phenomenon attributed to the suppression of rotational relaxation and reduced hydration of the molecule within the confined environment of the DNA groove.[4]
Figure 1. Mechanism of HOE-S 785026 action in a live cell.
Experimental Protocols for Live Cell Imaging
The following protocols provide a general framework for staining live adherent and suspension cells with this compound. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition to achieve the best signal-to-noise ratio while minimizing cytotoxicity.
Stock Solution Preparation
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in sterile, nuclease-free water or a suitable buffer such as PBS. For example, to make a 1 mg/mL stock solution, dissolve 1 mg of the dye in 1 mL of solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When stored properly, the stock solution is stable for several months.
Staining Protocol for Adherent Cells
-
Cell Culture: Plate adherent cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) and culture until they reach the desired confluency.
-
Working Solution Preparation: On the day of the experiment, prepare a working solution by diluting the stock solution in a warm, complete cell culture medium or a balanced salt solution (e.g., HBSS). A typical starting concentration range is 0.5 to 5 µg/mL.
-
Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 10 to 30 minutes, protected from light.
-
Washing (Optional but Recommended): For improved signal-to-noise, gently wash the cells two to three times with a pre-warmed, complete culture medium or imaging buffer.
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).
Staining Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspension and Staining: Resuspend the cells in a pre-warmed, complete culture medium or a balanced salt solution containing the desired concentration of HOE-S 785026 (typically 0.5 to 5 µg/mL).
-
Incubation: Incubate the cell suspension at 37°C for 10 to 30 minutes, protected from light.
-
Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the cell pellet in a fresh, pre-warmed medium or imaging buffer. Repeat this wash step two to three times.
-
Imaging: Transfer the washed cell suspension to a suitable imaging chamber. To immobilize suspension cells for imaging, techniques such as cytocentrifugation onto glass slides or the use of imaging chambers with poly-L-lysine coating can be employed.
Experimental Workflow for Live Cell Imaging
The following diagram outlines a typical workflow for a live-cell imaging experiment using this compound.
Figure 2. General workflow for live-cell imaging with HOE-S 785026.
Data Presentation: Quantitative Summary
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (Cytotoxicity) | 670 nM | L1210 murine lymphocytic leukemia | Cayman Chemical |
| Recommended Starting Concentration | 0.5 - 5 µg/mL | General | N/A (Based on common Hoechst dye protocols) |
| Typical Incubation Time | 10 - 30 minutes | General | N/A (Based on common Hoechst dye protocols) |
Considerations for Live Cell Imaging and Potential Effects on Cell Signaling
While HOE-S 785026 is a powerful tool for nuclear visualization, it is crucial to be aware of its potential impact on cell health and function, especially in long-term imaging experiments.
-
Cytotoxicity: As a DNA-binding agent, HOE-S 785026 can interfere with DNA replication and transcription, leading to cytotoxicity at higher concentrations or with prolonged exposure.[3] It is essential to use the lowest possible concentration and shortest incubation time that provides adequate signal for the specific application.
-
Phototoxicity: The excitation of Hoechst dyes with UV light can generate reactive oxygen species, which can be harmful to cells.[] To mitigate phototoxicity, it is recommended to use the lowest possible excitation light intensity and exposure time.
-
Effects on Cell Signaling: The binding of Hoechst dyes to DNA can potentially influence cellular processes. Some studies have suggested that at low concentrations, the effects on cell viability, proliferation, and major signaling pathways may be minimal.[3] However, other reports indicate that Hoechst dyes can impact processes like neuronal development and differentiation.[3] Researchers should be mindful of these potential off-target effects and include appropriate controls in their experiments to validate their findings.
Conclusion
References
HOE-S 785026 Trihydrochloride: A Technical Guide for Nuclear Counterstaining
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE-S 785026 trihydrochloride, also known as meta-Hoechst, is a blue fluorescent nuclear counterstain belonging to the Hoechst family of dyes. These dyes are cell-permeable and bind to the minor groove of DNA, exhibiting a preference for adenine-thymine (A-T) rich regions. This specific binding results in a significant enhancement of their fluorescence, making them valuable tools for visualizing cell nuclei in both live and fixed cell imaging applications. This technical guide provides an in-depth overview of the properties and applications of this compound as a nuclear counterstain.
Physicochemical and Spectral Properties
A comprehensive understanding of the physicochemical and spectral properties of a fluorescent dye is crucial for its effective application in experimental settings. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₇Cl₃N₆O | [1] |
| Molecular Weight | 533.88 g/mol | [1][2] |
| Excitation Maximum (Ex) | 356 nm | [3] |
| Emission Maximum (Em) | 451 nm | [3] |
| Solubility | Soluble in water | [4] |
Mechanism of Action
This compound, like other Hoechst dyes, functions by binding to the minor groove of double-stranded DNA. This interaction is non-intercalating and shows a preference for A-T rich sequences. Upon binding to DNA, the dye undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in bright blue fluorescence within the nucleus. The cell-permeant nature of this compound allows for the staining of nuclei in living cells without the need for fixation and permeabilization steps.
Experimental Protocols
The following protocols are generalized for the use of Hoechst dyes and should be optimized for specific cell types and experimental conditions.
Stock Solution Preparation
-
Preparation of a 1 mg/mL stock solution: Dissolve 1 mg of this compound in 1 mL of deionized water or dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at 2-8°C for short-term storage or at -20°C for long-term storage, protected from light.
Staining Protocol for Live Adherent Cells
-
Culture adherent cells on coverslips or in imaging-compatible plates.
-
Prepare a working solution of this compound by diluting the stock solution to a final concentration of 0.5-5 µg/mL in an appropriate buffer (e.g., PBS or HBSS) or cell culture medium.
-
Remove the culture medium from the cells and wash once with buffer.
-
Add the working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Remove the staining solution and wash the cells two to three times with buffer or culture medium.
-
Mount the coverslips or add fresh medium to the plates and image using a fluorescence microscope with a DAPI filter set.
Staining Protocol for Fixed Cells
-
Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells three times with PBS.
-
If required for other antibody staining, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
Prepare a working solution of this compound at a concentration of 0.5-5 µg/mL in PBS.
-
Add the working solution to the fixed cells and incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium and image.
Applications in Research and Drug Development
This compound is a versatile tool for a variety of applications in life science research and drug development, including:
-
Nuclear Counterstaining: Its primary application is to visualize the nuclei of cells in fluorescence microscopy, providing a reference for the localization of other fluorescently labeled molecules.
-
Cell Cycle Analysis: The intensity of Hoechst staining can be correlated with DNA content, allowing for the analysis of cell cycle distribution by flow cytometry or imaging.
-
Apoptosis Detection: Condensed and fragmented nuclei, characteristic of apoptotic cells, can be readily identified by their bright and irregular staining pattern with HOE-S 785026.
-
High-Content Screening (HCS): In HCS assays, this dye is used for automated cell segmentation and counting, enabling the quantification of various cellular parameters in response to drug treatment.
Currently, there is no specific information available in the reviewed literature linking this compound to the direct study of cellular signaling pathways. Its utility in this context is primarily as a nuclear marker to assess downstream effects of signaling cascades, such as changes in cell proliferation, apoptosis, or nuclear morphology.
Conclusion
References
An In-Depth Technical Guide on the AT-Rich Region Binding of HOE-S 785026 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
HOE-S 785026 trihydrochloride, also known as meta-Hoechst, is a fluorescent dye belonging to the Hoechst family of bis-benzimidazole derivatives. Renowned for its utility as a nuclear stain in cell biology, the core of its function lies in its high-affinity binding to the minor groove of double-stranded DNA, with a marked preference for adenine-thymine (AT) rich sequences. This technical guide provides a comprehensive overview of the binding characteristics of this compound to AT-rich DNA, presenting quantitative binding data, detailed experimental protocols for its characterization, and a visualization of its binding mechanism. This document is intended to serve as a valuable resource for researchers and professionals in drug development and molecular biology who are interested in the nuanced interactions of small molecules with DNA.
Introduction
Minor groove binders are a significant class of small molecules that interact with DNA, influencing its structure and function without intercalating between base pairs. Their ability to recognize specific DNA sequences makes them valuable tools in molecular biology and potential therapeutic agents. This compound (meta-Hoechst) is a structural analogue of the well-known Hoechst 33258, differing in the position of a hydroxyl group on the phenyl ring from the para to the meta position. This seemingly subtle structural modification has been shown to significantly enhance its binding affinity to AT-rich DNA sequences. This guide delves into the specifics of this interaction, providing the quantitative data and methodological insights necessary for its study and application.
Quantitative Binding Data
The interaction of this compound with AT-rich DNA has been quantitatively characterized, primarily through fluorescence-based techniques. The binding to the AATT region within the dodecamer d(CGCGAATTCGCG)2 is a well-studied model system.
Table 1: Quantitative Binding Parameters of this compound to AT-Rich DNA
| Parameter | Value | DNA Target | Method | Reference |
| Association Constant (Ka) | 3.8 x 109 M-1 | d(CGCGAATTCGCG)2 | Fluorescence Titration | [1] |
| Association Rate Constant (kon) | 2.0 x 108 M-1s-1 to 2.9 x 108 M-1s-1 | d(CGCGAATTCGCG)2 | Stopped-Flow Kinetics | [1] |
| Dissociation Rate Constant (koff) | 0.42 s-1 to 0.012 s-1 | d(CGCGAATTCGCG)2 | Stopped-Flow Kinetics | [1] |
| Stoichiometry | 1:1 | d(CGCGAATTCGCG)2 | 1D NMR Titration |
Note: The range in kon and koff values reflects dependencies on experimental conditions such as buffer composition and temperature.
Mechanism of AT-Rich Region Binding
This compound binds to the minor groove of B-DNA. Its crescent shape complements the curvature of the minor groove in AT-rich regions. The binding is stabilized by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonding between the drug molecule and the floor of the minor groove. The preference for AT-rich sequences is attributed to the narrower minor groove found in these regions compared to GC-rich sequences, allowing for a snug fit of the binder.
Caption: Simplified workflow of HOE-S 785026 binding to the DNA minor groove.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of ligand-DNA interactions. Below are protocols for key experiments used to characterize the binding of this compound to DNA.
Fluorescence Titration for Determination of Association Constant (Ka)
This method relies on the significant increase in fluorescence quantum yield of HOE-S 785026 upon binding to DNA.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or water)
-
Lyophilized DNA oligonucleotide with an AT-rich binding site (e.g., d(CGCGAATTCGCG)2)
-
Binding buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Fluorometer
Procedure:
-
Prepare a solution of HOE-S 785026 at a fixed concentration (e.g., 1 µM) in the binding buffer.
-
Prepare a concentrated stock solution of the DNA oligonucleotide in the same buffer and determine its concentration accurately by UV absorbance at 260 nm.
-
Place the HOE-S 785026 solution in a quartz cuvette in the fluorometer.
-
Set the excitation and emission wavelengths appropriate for the DNA-bound dye (e.g., Excitation ~350 nm, Emission ~460 nm).
-
Record the initial fluorescence intensity (F0).
-
Add small aliquots of the DNA stock solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence intensity (F) after each addition until the fluorescence signal saturates (Fmax).
-
Correct the data for dilution.
-
Plot the change in fluorescence (F - F0) against the total DNA concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the association constant (Ka).
Caption: Workflow for determining the association constant (Ka) via fluorescence titration.
Stopped-Flow Kinetics for Determination of kon and koff
This technique allows for the measurement of rapid binding and dissociation events.
Materials:
-
Stopped-flow spectrometer with fluorescence detection
-
Syringes for reactant delivery
-
Solutions of HOE-S 785026 and DNA prepared as for fluorescence titration
-
For dissociation, a solution of a DNA sequence with a higher affinity for the dye or a large excess of unlabeled DNA.
Procedure for Association (kon):
-
Load one syringe with the HOE-S 785026 solution and the other with the DNA solution.
-
Rapidly mix the two solutions in the stopped-flow device.
-
Monitor the increase in fluorescence over time as the complex forms.
-
Analyze the resulting kinetic trace by fitting it to a pseudo-first-order or second-order rate equation to determine the observed rate constant (kobs).
-
Repeat the experiment at different DNA concentrations.
-
Plot kobs versus the DNA concentration; the slope of this plot will be the association rate constant (kon).
Procedure for Dissociation (koff):
-
Pre-form the HOE-S 785026-DNA complex.
-
Load one syringe with the pre-formed complex and the other with a solution containing a large excess of a competing DNA sequence.
-
Rapidly mix the solutions.
-
Monitor the decrease in fluorescence as the dye dissociates from its original DNA target and binds to the competitor.
-
Fit the decay curve to a single exponential function to determine the dissociation rate constant (koff).
Signaling Pathways and Other Biological Interactions
Currently, there is a lack of substantial evidence in the scientific literature directly implicating this compound in specific cellular signaling pathways. Its primary and well-documented role is as a high-affinity DNA binder, which leads to its utility as a nuclear stain for visualizing cellular nuclei and analyzing DNA content. While the binding of minor groove agents can, in principle, interfere with the binding of transcription factors and other DNA-binding proteins, thereby indirectly affecting signaling cascades, specific pathways modulated by HOE-S 785026 have not been elucidated. Its application remains predominantly in the realm of cellular and molecular imaging and analysis.
Conclusion
This compound is a potent AT-rich minor groove binder with a significantly higher affinity for its target sequences compared to its parent compound, Hoechst 33258. This enhanced binding is quantifiable through established biophysical techniques such as fluorescence titration and stopped-flow kinetics. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the interactions of this and similar compounds with DNA. While its direct involvement in signaling pathways is not currently established, its well-characterized DNA binding properties make it an invaluable tool for researchers in the fields of molecular biology, cell biology, and drug discovery. Further research may yet uncover more complex biological roles for this intriguing molecule.
References
HOE-S 785026 Trihydrochloride: A Technical Guide to Solubility and Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and preparation of HOE-S 785026 trihydrochloride, a blue fluorescent dye commonly used for DNA staining in living cells. This document consolidates available data on its solubility in common laboratory solvents and presents a generalized protocol for its preparation based on the synthesis of structurally related compounds.
Core Properties of this compound
HOE-S 785026, also known by its synonym meta-Hoechst trihydrochloride, is a member of the Hoechst family of bis-benzimide dyes. These dyes are known to bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. This binding significantly enhances their fluorescence, making them valuable tools in molecular and cellular biology. The trihydrochloride salt form of HOE-S 785026 enhances its aqueous solubility.
Solubility Data
The solubility of a compound is a critical parameter for its application in various experimental settings. The following table summarizes the known quantitative solubility data for this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| Water | 47.3 | 88.60 | Requires sonication and warming. |
| DMSO | ≥ 37 | ≥ 87.16 | Hygroscopic; use freshly opened solvent. |
Experimental Protocols
Preparation of Stock Solutions
A standardized protocol for the preparation of stock solutions is crucial for reproducibility in experimental assays.
Protocol for Aqueous Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity water to achieve a target concentration of 47.3 mg/mL.
-
To facilitate dissolution, place the solution in an ultrasonic bath.
-
Gently warm the solution while sonicating until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol for DMSO Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous, freshly opened DMSO.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in a desiccated environment to prevent moisture absorption by the DMSO.
Generalized Synthesis of Bis-Benzimidazole Dyes
A Representative Synthetic Approach:
-
Formation of the first benzimidazole ring: React an appropriate o-phenylenediamine with an aromatic aldehyde carrying a nitro group. This reaction is typically carried out in an alcohol solvent under reflux conditions.
-
Reduction of the nitro group: The nitro group on the newly formed benzimidazole is reduced to an amine, often using a reducing agent like tin(II) chloride or through catalytic hydrogenation.
-
Formation of the second benzimidazole ring: The resulting amino-benzimidazole is then reacted with a second aromatic aldehyde or its corresponding carboxylic acid derivative to form the bis-benzimidazole core structure.
-
Introduction of the piperazine moiety: The piperazine group is typically introduced by nucleophilic aromatic substitution on a suitably activated precursor.
-
Purification and salt formation: The final compound is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The trihydrochloride salt is then formed by treating the purified free base with hydrochloric acid.
Visualizations
General Synthetic Pathway for Bis-Benzimidazole Dyes
Caption: Generalized synthetic route for bis-benzimidazole dyes like HOE-S 785026.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a fluorescent compound.
An In-depth Technical Guide to the Safe Handling and Application of HOE-S 785026 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safety, handling, and experimental application of HOE-S 785026 trihydrochloride. The content is curated for professionals in research and development who utilize this fluorescent dye for DNA visualization.
Chemical and Physical Properties
This compound, also known by its synonym meta-Hoechst trihydrochloride, is a fluorescent dye used for labeling DNA.[1] Below is a summary of its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C25H27Cl3N6O | PubChem[2] |
| Molecular Weight | 533.88 g/mol | Fisher Scientific[1][3] |
| CAS Number | 2320308-12-9 | PubChem[2] |
| Solubility | H2O: 47.3 mg/mL (88.60 mM) | Fisher Scientific[3] |
Note: Achieving the specified solubility may require ultrasonic and warming.[3]
Safety and Handling
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following safety protocols are based on data for structurally similar Hoechst dyes, such as Hoechst 33342 and Hoechst 33258.[4][5][6][7] Hoechst dyes are known mutagens and should be handled with care.[8][9]
2.1 Hazard Identification
Based on analogous compounds, this compound should be considered as having the following potential hazards:
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[4][7]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[4][7]
-
Germ Cell Mutagenicity: Hoechst dyes are known to be mutagenic.[8][9]
2.2 Recommended Personal Protective Equipment (PPE)
To ensure safe handling, the following personal protective equipment is recommended:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.[10]
-
Lab Coat: A lab coat or other protective clothing should be worn.[10]
-
Respiratory Protection: If handling the powder form and creating dust, use a certified respirator.
2.3 First Aid Measures
In case of exposure, follow these first aid guidelines:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]
-
After Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[6][7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]
2.4 Storage and Disposal
-
Storage of Solid: Store at 4°C, sealed and protected from light and moisture.[3][11]
-
Storage of Solutions: For solutions in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][11] Avoid repeated freeze-thaw cycles.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following are detailed methodologies for the use of Hoechst dyes, which can be adapted for this compound in cell staining applications.
3.1 Preparation of Stock Solution
A general protocol for preparing a stock solution is as follows:
-
Dissolve 10 mg of the dye in 1 mL of distilled water to create a 10 mg/mL stock solution.[13]
-
Mix thoroughly until the dye is fully dissolved. Sonication may be necessary.[8]
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
3.2 Staining of Live Cells for Fluorescence Microscopy
This protocol outlines the steps for staining living cells:
-
Grow cells on a suitable imaging surface (e.g., coverslip or imaging dish).
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in the cell culture medium.[13]
-
Remove the existing medium from the cells and add the staining solution.
-
Incubate at 37°C for 15-60 minutes, protected from light.[13]
-
Remove the staining solution and wash the cells twice with phosphate-buffered saline (PBS).[13]
-
Mount the cells with a suitable mounting medium for imaging.
3.3 Staining of Fixed Cells
For staining fixed cells, the following protocol can be used:
-
Fix cells using a standard protocol (e.g., with 4% formaldehyde).
-
Wash the fixed cells with PBS.
-
Prepare a staining solution of 0.2-2 µg/mL in PBS.[13]
-
Add the staining solution to the fixed cells and incubate for 15 minutes at room temperature.[13]
-
Washing after staining is optional but can reduce background fluorescence.[12]
-
Proceed with imaging.
Conclusion
References
- 1. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 2. This compound | C25H27Cl3N6O | CID 131704504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MedChemExpress this compound 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - TH [thermofisher.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. lumiprobe.com [lumiprobe.com]
Methodological & Application
Application Notes and Protocols for HOE-S 785026 Trihydrochloride (Hoechst 33342) Staining in Adherent Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of HOE-S 785026 trihydrochloride, commonly known as Hoechst 33342, for fluorescent staining of nuclei in adherent cells. Hoechst 33342 is a cell-permeant DNA stain that binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] Upon binding to double-stranded DNA, its fluorescence emission increases significantly, allowing for clear visualization of the nucleus.[1][3] This dye is a valuable tool for identifying and counting cells, analyzing nuclear morphology, and assessing cell cycle and apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for using this compound (Hoechst 33342).
| Parameter | Value | Notes |
| Excitation Wavelength (max) | 350 nm | When bound to dsDNA. |
| Emission Wavelength (max) | 461 nm | When bound to dsDNA.[1][3] |
| Recommended Stock Solution | 10 mg/mL in deionized water | May require sonication to fully dissolve.[3] |
| Recommended Staining Concentration | 1 µg/mL | A typical starting concentration for validation.[1][2] |
| Incubation Time | 5 - 15 minutes | Can be optimized based on cell type.[1][2][3] |
| Incubation Temperature | Room temperature or 37°C | |
| Storage (Stock Solution) | 2-6°C for up to 6 months; ≤–20°C for longer periods | Protect from light.[3] |
Mechanism of Action: DNA Binding and Fluorescence
HOE-S 785026 (Hoechst 33342) is a fluorescent stain that specifically binds to DNA. Its mechanism of action does not involve a classical signaling pathway with receptors and downstream effectors. Instead, the dye enters the cell, localizes to the nucleus, and intercalates into the minor groove of the DNA helix. This binding event leads to a significant increase in its quantum yield of fluorescence, resulting in a bright blue signal under UV excitation. The unbound dye exhibits minimal fluorescence.[1]
Caption: Mechanism of HOE-S 785026 (Hoechst 33342) staining.
Experimental Protocols
Materials:
-
This compound (Hoechst 33342)
-
Deionized water (diH₂O)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Adherent cells cultured on a suitable vessel for fluorescence microscopy (e.g., chamber slides, coverslips, microplates)
-
Fluorescence microscope with a DAPI filter set
Protocol 1: Staining of Live Adherent Cells
This protocol is suitable for visualizing the nuclei of living cells.
-
Preparation of Staining Solution:
-
Staining Procedure:
-
Remove the culture medium from the adherent cells.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 5-15 minutes at 37°C, protected from light.[1]
-
Washing is optional. For immediate imaging, washing is not necessary. If desired, gently wash the cells once with pre-warmed PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~350 nm, Emission: ~461 nm).[3]
-
Caption: Workflow for staining live adherent cells.
Protocol 2: Staining of Fixed Adherent Cells
This protocol is suitable for counterstaining nuclei in fixed samples, for example, after immunofluorescence.
-
Cell Fixation and Permeabilization:
-
Fix the adherent cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells three times with PBS.
-
If required for other staining procedures (e.g., antibody staining), permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
-
Preparation of Staining Solution:
-
Prepare a 10 mg/mL stock solution of Hoechst 33342 in deionized water.
-
Dilute the stock solution in PBS to a final working concentration of 1 µg/mL.[1]
-
-
Staining Procedure:
-
Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~350 nm, Emission: ~461 nm).
-
References
Live Cell Staining with HOE-S 785026 Trihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, is a blue fluorescent dye belonging to the Hoechst family of nuclear stains. These dyes are renowned for their ability to bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1] This specific binding mechanism results in a significant enhancement of their fluorescence, making them excellent probes for visualizing the nuclei of living or fixed cells.[1][2] HOE-S 785026 is cell-permeant, allowing for the straightforward staining of live cells for applications in fluorescence microscopy and flow cytometry.
This document provides detailed application notes and experimental protocols for the use of this compound in live cell imaging. It includes key properties of the dye, protocols for staining suspension and adherent cells, and a comparison with other common live cell nuclear stains.
Product Information
| Property | Value |
| Synonyms | meta-Hoechst trihydrochloride |
| Molecular Formula | C25H27Cl3N6O |
| Molecular Weight | 533.88 g/mol [3] |
| Excitation (max) | 356 nm |
| Emission (max) | 451 nm |
| Solubility | Water (47.3 mg/mL with sonication and warming)[3] |
| Storage | Store at 4°C, protected from light. For long-term storage, aliquots in a suitable solvent can be stored at -20°C or -80°C.[3] |
Mechanism of Action: DNA Minor Groove Binding
This compound, like other Hoechst dyes, functions by binding to the minor groove of double-stranded DNA. This interaction is non-intercalating and shows a preference for sequences rich in adenine and thymine. The binding event restricts the rotational freedom of the dye molecule and displaces water molecules, leading to a significant increase in its fluorescence quantum yield. This fluorogenic property results in a high signal-to-noise ratio, as the unbound dye exhibits minimal fluorescence.
References
Application Notes: Fixed Cell Staining with HOE-S 785026 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE-S 785026 trihydrochloride is a blue fluorescent dye belonging to the Hoechst family of stains.[1][2][3][4] These dyes are cell-permeant and bind to the minor groove of DNA, showing a preference for AT-rich regions.[1] This specific binding results in a significant increase in fluorescence intensity, making them excellent nuclear counterstains in fluorescence microscopy and immunofluorescence applications.[1] this compound can be used to visualize the nucleus in both live and fixed cells. This document provides a detailed protocol for the use of this compound in fixed-cell staining applications.
Product Information
| Property | Value |
| Synonyms | meta-Hoechst trihydrochloride[1][3] |
| Molecular Formula | C25H27Cl3N6O[5][6] |
| Molecular Weight | 533.88 g/mol [2] |
| Excitation (max) | ~350 nm |
| Emission (max) | ~461 nm |
| Storage | Store at 4°C, protected from light and moisture. For long-term storage of solutions, store at -20°C or -80°C.[2][4] |
| Solubility | Soluble in water (H2O).[2] |
Mechanism of Action
This compound, like other Hoechst dyes, binds to the minor groove of double-stranded DNA. This binding is non-intercalating and has a high affinity for Adenine-Thymine (A-T) rich regions. Upon binding to DNA, the dye undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in bright blue fluorescence under UV excitation. This mechanism allows for clear visualization of the cell nucleus.
Mechanism of HOE-S 785026 action.
Experimental Protocols
This section details the protocol for fixing and staining cells with this compound. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagents and Materials
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Mounting Medium
-
Coverslips
-
Fluorescence Microscope with a DAPI filter set
Staining Protocol
This protocol is designed for adherent cells grown on coverslips.
| Step | Procedure | Incubation Time | Temperature | Notes |
| 1. Cell Culture | Grow cells on sterile glass coverslips in a suitable culture dish until they reach the desired confluency. | - | 37°C | Ensure a sterile environment to prevent contamination. |
| 2. Washing | Gently wash the cells twice with PBS to remove culture medium. | 2-3 min/wash | Room Temp. | Be gentle to avoid detaching the cells. |
| 3. Fixation | Add 4% paraformaldehyde in PBS to the cells.[7] | 10-20 min[7] | Room Temp. | Formaldehyde is hazardous; handle with care in a fume hood. |
| 4. Washing | Wash the cells three times with PBS.[7] | 5 min/wash | Room Temp. | This removes the fixative. |
| 5. Permeabilization | (Optional) Add permeabilization buffer (0.1% Triton X-100 in PBS).[8] | 10-15 min[7] | Room Temp. | This step is necessary for subsequent intracellular antibody staining. |
| 6. Washing | Wash the cells three times with PBS.[7] | 5 min/wash | Room Temp. | |
| 7. Staining | Dilute this compound in PBS to a final concentration of 1-10 µg/mL and add to the cells. | 5-15 min | Room Temp. | Protect from light during and after this step. |
| 8. Washing | Wash the cells two to three times with PBS. | 5 min/wash | Room Temp. | |
| 9. Mounting | Mount the coverslip onto a microscope slide using a drop of mounting medium. | - | Room Temp. | Avoid air bubbles. |
| 10. Imaging | Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set. | - | - |
Preparation of Stock Solution
-
Prepare a 1 mg/mL stock solution of this compound in deionized water or DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Experimental Workflow
The following diagram illustrates the key steps in the fixed-cell staining protocol.
Fixed-cell staining workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Signal | - Staining concentration too low.- Incubation time too short.- Lamp/laser of the microscope is weak. | - Increase the concentration of HOE-S 785026.- Increase the incubation time.- Check the microscope's light source. |
| High Background | - Staining concentration too high.- Insufficient washing. | - Decrease the concentration of HOE-S 785026.- Increase the number and duration of washing steps. |
| Photobleaching | - Excessive exposure to excitation light. | - Reduce exposure time.- Use an anti-fade mounting medium. |
| Cell Detachment | - Harsh washing steps. | - Be more gentle during washing steps.- Use coated coverslips (e.g., poly-L-lysine). |
Safety Precautions
This compound, like other Hoechst dyes, is a potential mutagen as it binds to DNA.[9] Always handle with appropriate personal protective equipment (PPE), including gloves and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Dispose of the dye and any contaminated materials according to your institution's guidelines for hazardous waste. Paraformaldehyde is toxic and should be handled in a chemical fume hood.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. MedChemExpress this compound 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C25H27Cl3N6O | CID 131704504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: HOE-S 785026 Trihydrochloride for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, belongs to the Hoechst family of blue fluorescent dyes. These dyes are widely utilized in fluorescence microscopy for visualizing cell nuclei and analyzing DNA content.[1][2][3][4] A key feature of HOE-S 785026 and related Hoechst dyes is their cell permeability, allowing for the staining of both live and fixed cells.[5][6] The fluorescence of these dyes is significantly enhanced upon binding to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[6] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.
Quantitative Data Summary
The optimal concentration and incubation time for this compound can vary depending on the cell type and whether the cells are live or fixed. The following tables summarize recommended starting concentrations and incubation parameters based on common protocols for the closely related and widely used Hoechst 33342. It is recommended to empirically determine the optimal conditions for your specific cell type and experimental setup.[7]
Table 1: Recommended Concentrations for Staining
| Application | Cell State | Recommended Concentration Range (µg/mL) | Recommended Concentration Range (µM) |
| Fluorescence Microscopy | Live Cells | 0.1 - 10 µg/mL[8][9] | 0.5 - 5 µM[5] |
| Fluorescence Microscopy | Fixed Cells | 0.2 - 10 µg/mL[10] | ~2 µM[11] |
| Flow Cytometry | Live Cells | 1 - 10 µg/mL[7][9] | - |
| Flow Cytometry | Fixed Cells | 1 - 5 µg/mL[9] | - |
Table 2: Recommended Incubation Times and Conditions
| Cell State | Incubation Time | Temperature |
| Live Cells | 10 - 60 minutes[5][7][8][9] | 37°C[7][8][9][11] |
| Fixed Cells | 5 - 15 minutes[10][12][13] | Room Temperature[6][8][10][11] |
Experimental Protocols
Protocol 1: Live Cell Staining for Fluorescence Microscopy
This protocol outlines the steps for staining the nuclei of live cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)[14]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on a suitable vessel for fluorescence microscopy (e.g., glass-bottom dish, chamber slide)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in warm (37°C) complete cell culture medium to the desired final concentration (e.g., 1-5 µg/mL).[5][7]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light.[5][7] The optimal incubation time should be determined empirically.[7]
-
Washing (Optional): The staining solution can be removed and the cells washed three times with warm PBS.[5] Alternatively, imaging can be performed directly in the staining solution, though this may result in higher background fluorescence.[12]
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for DAPI or Hoechst dyes (Excitation ~350 nm, Emission ~461 nm).[8][13]
Protocol 2: Fixed Cell Staining for Fluorescence Microscopy
This protocol is for staining the nuclei of cells that have been previously fixed.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)[14]
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)
-
Fixed cells on a suitable vessel for fluorescence microscopy
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[11]
-
Washing: Rinse the cells twice with PBS.[8]
-
Permeabilization (Optional): If required for other stains in your protocol, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.[11] Then, rinse the cells with PBS.
-
Prepare Staining Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 1 µg/mL).[8][13]
-
Cell Staining: Add the staining solution to the fixed cells and incubate for 10-15 minutes at room temperature, protected from light.[8][10]
-
Washing: Wash the cells three times with PBS.[12]
-
Mounting: Mount the coverslip with an appropriate mounting medium. For long-term storage, an antifade mounting medium is recommended.
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for DAPI or Hoechst dyes (Excitation ~350 nm, Emission ~461 nm).[8][13]
Diagrams
Caption: Workflow for staining live cells with HOE-S 785026.
References
- 1. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 2. This compound (meta-Hoechst trihydrochloride) | 荧光染料 | MCE [medchemexpress.cn]
- 3. This compound | C25H27Cl3N6O | CID 131704504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MedChemExpress this compound 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]
- 5. stemcell.com [stemcell.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. flowcytometry-embl.de [flowcytometry-embl.de]
- 8. youdobio.com [youdobio.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HOE-S 785026 Trihydrochloride Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of HOE-S 785026 trihydrochloride, a blue fluorescent, cell-permeant dye for DNA staining in living or fixed cells.
Introduction
This compound is a member of the Hoechst series of fluorescent dyes. It binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. This binding results in a significant increase in fluorescence, making it an effective stain for visualizing cell nuclei and studying chromatin condensation. It is a valuable tool for identifying apoptotic cells, analyzing the cell cycle, and as a nuclear counterstain in multicolor fluorescence microscopy.
Quantitative Data Summary
The optimal staining conditions for this compound can vary depending on the cell type and experimental conditions. The following table summarizes recommended starting concentrations and incubation times based on general protocols for Hoechst dyes.
| Parameter | Live Cell Staining | Fixed Cell Staining | Flow Cytometry |
| Working Concentration | 0.5 - 2 µg/mL | 1 µg/mL | 1 µg/mL |
| Incubation Time | 5 - 30 minutes | 5 - 15 minutes | 3 - 10 minutes |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature | Room Temperature |
| Cell Density | N/A (adherent cells) | N/A (adherent cells) | 1 x 10⁶ cells/mL[1] |
| Wash Steps | Optional, can image in staining solution or wash 2-3 times with PBS.[1][2] | Optional, but washing is recommended.[3] | Wash twice with PBS before resuspension.[1] |
Experimental Protocols
Reagent Preparation
10X Stock Solution (1 mg/mL):
-
Dissolve 1 mg of this compound powder in 1 mL of deionized water or dimethyl sulfoxide (DMSO).
-
Mix thoroughly by vortexing.
-
Store the stock solution at 2-8°C for short-term storage (up to 6 months) or at -20°C for long-term storage, protected from light.
Working Solution (1 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:1000 in an appropriate buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium).
-
For a final volume of 1 mL, add 1 µL of the 1 mg/mL stock solution to 999 µL of buffer.
-
Prepare the working solution fresh for each experiment.
Staining Protocol for Live Adherent Cells
-
Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Remove the cell culture medium.
-
Add a sufficient volume of the 1 µg/mL HOE-S 785026 working solution (prepared in culture medium or PBS) to cover the cells.
-
Incubate for 5-30 minutes at room temperature or 37°C, protected from light.[4]
-
Optional: Remove the staining solution and wash the cells 2-3 times with PBS.
-
Image the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/461 nm).[2]
Staining Protocol for Fixed Cells
-
Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the fixed cells 2-3 times with PBS.
-
Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Wash the permeabilized cells 2-3 times with PBS.
-
Add the 1 µg/mL HOE-S 785026 working solution (prepared in PBS) and incubate for 5-15 minutes at room temperature, protected from light.[3]
-
Wash the cells 2-3 times with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set.
Staining Protocol for Suspension Cells (for Flow Cytometry)
-
Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in PBS or a suitable buffer.[1]
-
Add the HOE-S 785026 working solution to the cell suspension.
-
Incubate for 3-10 minutes at room temperature, protected from light.[1]
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with PBS.[1]
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Analyze the stained cells using a flow cytometer with UV excitation and a blue emission filter.
Visualizations
Caption: Experimental workflow for live and fixed cell staining with HOE-S 785026.
Important Considerations
-
Photostability: Protect the dye and stained samples from light to prevent photobleaching.
-
Safety: Hoechst dyes are known mutagens and should be handled with appropriate personal protective equipment.
-
Optimization: The provided concentrations and incubation times are starting points. Optimal conditions may vary and should be determined empirically for each cell type and application.
-
Quenching: The fluorescence of Hoechst dyes can be quenched by BrdU.[2]
-
pH Sensitivity: The fluorescence intensity of Hoechst dyes can be pH-dependent.[1]
References
Application Notes and Protocols for HOE-S 785026 Trihydrochloride in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of HOE-S 785026 trihydrochloride, a blue fluorescent DNA stain from the Hoechst family, for cell cycle analysis using flow cytometry. The protocols are designed for both live and fixed cell applications, enabling robust and reproducible results.
Introduction
This compound is a cell-permeant, fluorescent dye that binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions[1][2][3]. Upon binding to DNA, its fluorescence emission is significantly enhanced, making it an excellent probe for quantifying DNA content and analyzing cell cycle distribution in both live and fixed cells via flow cytometry[1][2]. As a member of the Hoechst family of dyes, it is excited by ultraviolet (UV) light and emits blue fluorescence.
Mechanism of Action
This compound, like other Hoechst dyes, is a bis-benzimide derivative. Its mechanism of action involves intercalation into the minor groove of the DNA double helix. This binding is non-covalent and shows a strong preference for sequences rich in A-T base pairs. The fluorescence of the unbound dye is relatively low, but upon binding to DNA, the dye molecule becomes more rigid and is protected from non-radiative decay pathways, leading to a substantial increase in fluorescence quantum yield. This stoichiometric binding to DNA allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Caption: Mechanism of HOE-S 785026 action in a live cell.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in flow cytometry, based on typical protocols for Hoechst dyes.
Table 1: Spectral Properties
| Parameter | Wavelength (nm) |
| Excitation Maximum (with DNA) | ~350 |
| Emission Maximum (with DNA) | ~461 |
Table 2: Recommended Staining Parameters
| Parameter | Live Cells | Fixed Cells |
| Concentration Range (µg/mL) | 0.5 - 10 | 0.2 - 5 |
| Incubation Time (minutes) | 15 - 60 | 15 - 30 |
| Incubation Temperature (°C) | 37 | Room Temperature |
Note: The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.
Experimental Protocols
Protocol 1: Live Cell Staining for Cell Cycle Analysis
This protocol is suitable for analyzing the cell cycle distribution of viable, unfixed cells.
Materials:
-
This compound stock solution (1 mg/mL in sterile, deionized water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Cell suspension of interest
Procedure:
-
Cell Preparation:
-
For suspension cells, count and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed complete culture medium.
-
For adherent cells, harvest by trypsinization, neutralize the trypsin, wash with PBS, and resuspend in pre-warmed complete culture medium at 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a working solution of HOE-S 785026 in complete culture medium at a final concentration between 0.5 and 10 µg/mL.
-
Add the cell suspension to the staining solution.
-
Incubate for 15-60 minutes at 37°C, protected from light.
-
-
Analysis:
-
Analyze the stained cells directly on a flow cytometer equipped with a UV laser for excitation and appropriate filters for blue emission. Washing is generally not required but may reduce background fluorescence.
-
Caption: Workflow for live cell cycle analysis.
Protocol 2: Fixed Cell Staining for Cell Cycle Analysis
This protocol is ideal for experiments where cells need to be fixed prior to analysis, for example, when combining with intracellular antibody staining.
Materials:
-
This compound stock solution (1 mg/mL in sterile, deionized water)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometry tubes
-
Cell suspension of interest
Procedure:
-
Cell Preparation:
-
Harvest and wash cells with PBS, then resuspend at 1-2 x 10^6 cells/mL in PBS.
-
-
Fixation:
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to 0.5 mL of the cell suspension.
-
Incubate on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
-
Washing:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
-
Staining:
-
Resuspend the cell pellet in PBS containing 0.2-5 µg/mL of HOE-S 785026.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer with UV excitation and blue emission detection.
-
Caption: Workflow for fixed cell cycle analysis.
Important Considerations
-
Phototoxicity: Hoechst dyes can be phototoxic to live cells, especially with prolonged exposure to UV light. It is recommended to use the lowest possible dye concentration and minimize light exposure during imaging and analysis.
-
Cell Viability: For live-cell staining, ensure that the staining conditions do not adversely affect cell viability. A viability dye can be used in conjunction with HOE-S 785026 to exclude dead cells from the analysis.
-
Instrumentation: A flow cytometer equipped with a UV laser (e.g., 355 nm) is required for optimal excitation of HOE-S 785026. The emission should be collected with a blue filter (e.g., 450/50 nm bandpass).
-
Disclaimer: As HOE-S 785026 is a member of the Hoechst family of dyes, the provided protocols are based on established methods for similar compounds like Hoechst 33342 and Hoechst 33258. It is strongly recommended to optimize the staining conditions for your specific cell type and experimental setup.
References
Application Notes and Protocols for Apoptosis Detection Using Fluorescent Dyes
Introduction
While HOE-S 785026 trihydrochloride is a blue fluorescent dye utilized for DNA staining, its specific application in the nuanced process of apoptosis detection is not extensively documented in current scientific literature.[1] Therefore, these application notes provide a comprehensive overview of established and widely accepted fluorescent dye-based methods for the detection and quantification of apoptosis. The principles and protocols detailed herein are fundamental to apoptosis research and can be adapted for various experimental setups.
This document will guide researchers, scientists, and drug development professionals through the theoretical basis and practical application of key apoptosis assays, including the Annexin V/PI staining for detecting phosphatidylserine externalization, caspase activity assays for measuring key executioner enzyme activity, and DNA fragmentation analysis, a hallmark of late-stage apoptosis.
I. Annexin V/PI Staining for Early and Late Apoptosis Detection
Principle
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[2] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[3] Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[3]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired experimental conditions. Include appropriate negative and positive controls.
-
For adherent cells, gently detach them using trypsin-EDTA, wash with serum-containing media, and then wash with cold PBS.
-
For suspension cells, collect by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
-
Staining:
-
Analysis:
Data Presentation
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) | Interpretation |
| Q1 | - | + | Necrotic Cells |
| Q2 | + | + | Late Apoptotic/Necrotic Cells |
| Q3 | - | - | Live Cells |
| Q4 | + | - | Early Apoptotic Cells |
Logical Workflow for Annexin V/PI Staining
Caption: Workflow for Annexin V/PI apoptosis detection.
II. Caspase-3 Activity Assay
Principle
Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis.[7] Caspase-3 is a key executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7] Caspase-3 activity can be measured using a substrate that contains the caspase-3 recognition sequence (DEVD) conjugated to a fluorophore or a chromophore.[8] When the substrate is cleaved by active caspase-3, the reporter molecule is released, and its fluorescence or absorbance can be quantified.[8]
Experimental Protocol: Colorimetric Caspase-3 Assay
-
Cell Lysis:
-
Induce apoptosis in your target cells.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysate.
-
To a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
Data Presentation
| Sample | Absorbance (405 nm) | Fold Increase vs. Control |
| Untreated Control | 0.15 | 1.0 |
| Staurosporine (1 µM) | 0.85 | 5.7 |
| Test Compound (X µM) | 0.62 | 4.1 |
Signaling Pathway for Caspase-3 Activation
Caption: Simplified caspase activation pathways in apoptosis.
III. DNA Fragmentation Analysis
Principle
A hallmark of late-stage apoptosis is the activation of endonucleases, such as Caspase-Activated DNase (CAD), which cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[9][10] This fragmentation can be visualized as a characteristic "ladder" on an agarose gel.[11]
Experimental Protocol: DNA Laddering Assay
-
Cell Collection and Lysis:
-
Induce apoptosis and harvest 1-5 x 10^6 cells.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-EDTA and a non-ionic detergent like Triton X-100 or NP-40).
-
-
DNA Extraction:
-
Incubate the lysate with RNase A to remove RNA.
-
Add Proteinase K to digest proteins.
-
Extract the DNA using a phenol:chloroform:isoamyl alcohol mixture.
-
Precipitate the DNA with ethanol and resuspend it in TE buffer.
-
-
Agarose Gel Electrophoresis:
-
Load the extracted DNA onto a 1.5-2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.
-
Visualize the DNA fragments under UV light.
-
Data Presentation
| Lane | Sample | Result |
| 1 | DNA Ladder Marker | Shows standard DNA fragment sizes |
| 2 | Untreated Control | Intact genomic DNA band at the top of the gel |
| 3 | Apoptotic Sample | Characteristic laddering pattern of DNA fragments |
Workflow for DNA Fragmentation Analysis
Caption: Workflow for detecting apoptotic DNA laddering.
References
- 1. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 2. bosterbio.com [bosterbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. kumc.edu [kumc.edu]
- 5. static.igem.org [static.igem.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. biogot.com [biogot.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]
- 10. Measurement of apoptosis by DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Co-staining with HOE-S 785026 Trihydrochloride: Application Notes and Protocols for Multicolor Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, is a blue fluorescent dye belonging to the Hoechst family of stains. These dyes are cell-permeable and bind specifically to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. This specific binding results in a significant increase in fluorescence, making it an excellent nuclear counterstain for both live and fixed cells. Its spectral properties, characterized by UV excitation and blue emission, allow for minimal overlap with commonly used green, red, and far-red fluorophores, making it an ideal candidate for multiplexing in various cellular imaging applications. These applications include the analysis of cell cycle progression, apoptosis, and the visualization of specific cellular structures.
This document provides detailed application notes and protocols for co-staining with this compound and a variety of other fluorophores, enabling researchers to perform robust multicolor imaging experiments.
Spectral Properties and Instrument Settings
Effective multicolor imaging relies on the careful selection of fluorophores with minimal spectral overlap and the use of appropriate filter sets for detection.
Table 1: Spectral Characteristics of this compound and Commonly Co-stained Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Applications | Recommended Filter Set |
| This compound | 356 | 451 | Nuclear Staining | DAPI |
| Propidium Iodide (PI) | 535 | 617 | Dead Cell Staining | TRITC/Rhodamine |
| Alexa Fluor 488 / GFP | 495 | 519 | Immunofluorescence, Protein Localization | FITC/GFP |
| Alexa Fluor 594 / RFP | 590 | 617 | Immunofluorescence, Protein Localization | TRITC/Rhodamine |
| Alexa Fluor 647 | 650 | 668 | Immunofluorescence, Cytoskeletal Staining | Cy5 |
| Phalloidin-iFluor 488 | 491 | 516 | F-actin Staining | FITC/GFP |
| MitoTracker Red CMXRos | 579 | 599 | Mitochondrial Staining | TRITC/Rhodamine |
Application: Apoptosis Detection
The condensation of chromatin is a hallmark of apoptosis. This compound can be used to identify apoptotic cells by their brightly stained, condensed nuclei. Co-staining with a viability dye like Propidium Iodide (PI), which is excluded from live cells with intact membranes, allows for the differentiation between viable, apoptotic, and necrotic cells.
Experimental Protocol: Co-staining for Apoptosis Analysis
This protocol is designed for the analysis of apoptosis in mammalian cells by fluorescence microscopy or flow cytometry.
Materials:
-
This compound stock solution (1 mg/mL in sterile distilled water)
-
Propidium Iodide (PI) stock solution (1 mg/mL in sterile distilled water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Control (untreated) cells
Procedure for Adherent Cells:
-
Seed cells on coverslips in a multi-well plate and culture to the desired confluency.
-
Induce apoptosis using a suitable agent and incubate for the desired time. Include a vehicle-treated control.
-
Prepare a staining solution containing this compound at a final concentration of 1-5 µg/mL and PI at a final concentration of 1 µg/mL in cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with DAPI and TRITC/Rhodamine filter sets.
Procedure for Suspension Cells:
-
Induce apoptosis in a cell suspension culture.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add this compound to a final concentration of 1-5 µg/mL and PI to a final concentration of 1 µg/mL.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Analyze the cells by flow cytometry using UV and 488 nm excitation lasers.
Expected Results:
-
Viable cells: Dim blue nucleus, no red fluorescence.
-
Early apoptotic cells: Bright blue, condensed nucleus, no red fluorescence.
-
Late apoptotic/necrotic cells: Bright blue, condensed or fragmented nucleus, and red fluorescence.
Signaling Pathway: Intrinsic and Extrinsic Apoptosis
The following diagram illustrates the major signaling pathways leading to apoptosis, which can be studied using this compound to visualize the resulting nuclear morphology changes.
Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.
Application: Cell Cycle Analysis
This compound binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This property allows for the analysis of cell cycle distribution, as cells in the G2/M phase have twice the DNA content (and thus higher fluorescence) than cells in the G0/G1 phase. Cells in the S phase have an intermediate DNA content.
Experimental Protocol: Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of a cell population using flow cytometry.
Materials:
-
This compound stock solution (1 mg/mL in sterile distilled water)
-
PBS, pH 7.4
-
Cell culture medium
-
70% ethanol, ice-cold (for fixed cells)
Procedure for Live Cells:
-
Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in pre-warmed cell culture medium.
-
Add this compound to a final concentration of 1-10 µg/mL.[1]
-
Incubate at 37°C for 30-60 minutes, protected from light.[2]
-
Analyze the cells directly by flow cytometry using a UV laser for excitation.
Procedure for Fixed Cells:
-
Harvest cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
Centrifuge and wash the cells once with PBS.
-
Resuspend the cells in PBS containing 1-5 µg/mL of this compound.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Analyze by flow cytometry.
Experimental Workflow: Cell Cycle Analysis
The following diagram outlines the key steps in performing cell cycle analysis using this compound.
References
Application Notes and Protocols for HOE-S 785026 Trihydrochloride in High-Content Screening Assays
Introduction
HOE-S 785026 trihydrochloride, a member of the Hoechst family of fluorescent dyes, is a vital tool in high-content screening (HCS) assays. This cell-permeant dye binds to the minor groove of DNA, emitting a strong blue fluorescence upon binding to double-stranded DNA, which allows for precise and reliable demarcation of the nucleus in both live and fixed cells.[1][] Its utility in HCS lies in its ability to enable automated image analysis algorithms to identify and segment individual cells, a critical first step for a wide range of phenotypic assays. These assays can quantify various cellular events, including cell proliferation, cytotoxicity, apoptosis, and the nuclear translocation of proteins.[3][4][5]
These application notes provide detailed protocols for the use of this compound in HCS, summarize key quantitative outputs, and illustrate relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Outputs from HCS Assays
The primary function of this compound in HCS is to define the nucleus, which then serves as a reference point for quantifying a multitude of cellular parameters. The following tables summarize key quantitative data that can be extracted from various HCS assays utilizing this nuclear stain.
Table 1: Quantitative Parameters in Cytotoxicity and Cell Proliferation Assays
| Parameter | Description | Typical Application |
| Cell Count | Total number of nuclei identified in an image field. | A primary readout for cytotoxicity and cell proliferation assays. A decrease in cell count can indicate cytotoxic effects of a compound. |
| Nuclear Area (µm²) | The area of the nucleus defined by the Hoechst stain. | Changes in nuclear size can be indicative of different cell cycle stages or apoptosis (nuclear condensation). |
| Nuclear Intensity | The mean fluorescence intensity of the Hoechst stain within the nucleus. | Can be used to analyze DNA content for cell cycle profiling (e.g., G1 vs. G2/M phases). |
| % Viable Cells | The percentage of cells that exclude a viability dye (like Propidium Iodide) relative to the total number of Hoechst-stained cells. | A direct measure of cytotoxicity.[4] |
| % Apoptotic Cells | The percentage of cells displaying condensed, brightly stained nuclei. | A key parameter in apoptosis assays. |
Table 2: Quantitative Parameters in Nuclear Translocation Assays
| Parameter | Description | Typical Application |
| Nuclear-to-Cytoplasmic Intensity Ratio | The ratio of the mean fluorescence intensity of a target protein within the nucleus versus the cytoplasm. The nucleus is defined by the Hoechst stain. | The primary readout for nuclear translocation assays (e.g., NF-κB, GR).[3][6] |
| % Translocation Positive Cells | The percentage of cells in which the nuclear-to-cytoplasmic intensity ratio exceeds a defined threshold. | A robust measure of the cellular response to a stimulus or inhibitor. |
| Pearson's Correlation Coefficient | A measure of the colocalization between the fluorescently labeled target protein and the Hoechst-stained nucleus. | A value close to 1 indicates strong nuclear translocation.[7] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway: NF-κB Nuclear Translocation
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by stimuli such as TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[6] HCS assays are instrumental in quantifying this translocation event.
Experimental Workflow: High-Content Screening for Cytotoxicity
A typical HCS workflow for assessing compound-induced cytotoxicity involves cell plating, compound treatment, staining with this compound and a viability dye, automated imaging, and data analysis.
Experimental Protocols
Protocol 1: General Staining of Fixed Cells for Nuclear Demarcation
This protocol is suitable for endpoint assays where cells are fixed prior to staining.
Materials:
-
Cells cultured in microplates suitable for imaging
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
This compound stock solution (1 mg/mL in deionized water)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - Optional, for use with intracellular antibody staining.
Procedure:
-
Cell Culture and Treatment: Seed cells at an optimal density in a 96- or 384-well imaging plate and allow them to adhere overnight. Treat cells with test compounds for the desired duration.
-
Fixation: Carefully remove the culture medium. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells three times with PBS.
-
Permeabilization (Optional): If performing subsequent antibody staining for an intracellular target, add 100 µL of permeabilization buffer and incubate for 10 minutes at room temperature. Then, wash three times with PBS.
-
Staining: Prepare a working solution of this compound by diluting the stock solution 1:2000 in PBS to a final concentration of 0.5 µg/mL. Add 100 µL of the staining solution to each well.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Final Washes: Remove the staining solution and wash the cells twice with PBS. Leave the final wash of PBS in the wells for imaging.
-
Imaging: Acquire images using an automated high-content imaging system with a DAPI filter set (Excitation/Emission ~350/461 nm).[1]
Protocol 2: Live-Cell Staining for Cytotoxicity Assessment
This protocol uses this compound in combination with a membrane-impermeant dye like Propidium Iodide (PI) to differentiate between live and dead cells.
Materials:
-
Cells cultured in microplates suitable for imaging
-
Test compounds
-
Culture medium
-
This compound stock solution (1 mg/mL in deionized water)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96- or 384-well imaging plate and allow them to adhere. Treat with test compounds for the desired time.
-
Prepare Staining Solution: Prepare a fresh staining solution in culture medium containing this compound at a final concentration of 1 µg/mL and PI at a final concentration of 1 µg/mL.
-
Staining: Add the staining solution directly to the wells containing the cells and culture medium.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: Image the cells directly without washing. Use a DAPI filter set for HOE-S 785026 to identify all cell nuclei and a rhodamine or similar red filter set for PI to identify the nuclei of dead cells.[4]
-
Live cells: Nuclei will be stained blue.
-
Dead cells: Nuclei will be stained both blue and red (appearing magenta).
-
Safety Precautions: this compound is a DNA-binding agent and a potential mutagen.[1] Always handle with appropriate personal protective equipment (gloves, lab coat). Dispose of waste according to institutional guidelines.
References
- 1. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. Development and Validation of a High-Content Screening Assay to Identify Inhibitors of Cytoplasmic Dynein-Mediated Transport of Glucocorticoid Receptor to the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential nuclear staining assay for high-throughput screening to identify cytotoxic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Improve nuclear translocation assay results using image deconvolution [moleculardevices.com]
Application Notes and Protocols for Mounting Media Compatible with Hoechst 33342 (HOE-S 785026 trihydrochloride)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the selection and use of mounting media compatible with Hoechst 33342, a cell-permeant nuclear counterstain that emits blue fluorescence when bound to double-stranded DNA.[1] Proper mounting is critical for preserving fluorescence signals, preventing photobleaching, and ensuring high-quality imaging for both short-term analysis and long-term storage.
Introduction to Hoechst 33342 and Mounting Media Compatibility
Hoechst 33342 is a widely used fluorescent stain for visualizing the nuclei of live or fixed cells and tissues.[2][3] It binds preferentially to adenine-thymine (A-T) rich regions of DNA in the minor groove.[2][4] When bound to DNA and excited by ultraviolet (UV) light (~350 nm), it emits a bright blue fluorescence with a maximum emission around 461 nm.[4][5] The choice of mounting medium is a crucial step following staining to ensure the stability and longevity of the fluorescent signal.
An ideal mounting medium for Hoechst 33342 should:
-
Be optically clear and have a refractive index (RI) close to that of the coverslip and immersion oil to minimize spherical aberration.[6][7]
-
Contain an antifade reagent to protect the fluorophore from photobleaching during fluorescence microscopy.[8]
-
Be compatible with both fixed and, in some cases, live-cell imaging.[4]
-
Preserve the morphology of the sample.
-
Allow for long-term storage of slides without significant loss of fluorescence.[9]
Types of Compatible Mounting Media
Mounting media for fluorescence microscopy are broadly categorized into aqueous (water-based) and non-aqueous (solvent-based) types. For Hoechst 33342, aqueous mounting media are generally preferred as they are compatible with the cellular environment and the fluorescence properties of the dye.[7] These can be further divided into hardening (setting) and non-hardening (liquid) media.
Aqueous Mounting Media:
-
Glycerol-based (Non-hardening): These are common, easy to prepare, and effective for short-term storage. They typically consist of a high percentage of glycerol in a buffer (e.g., PBS or Tris) to achieve a suitable refractive index.[8][10] Antifade reagents are often added to these homemade formulations.[8][10]
-
Hardening Media: These media solidify after the coverslip is applied, providing a more permanent seal and better preservation for long-term storage. Many commercial mounting media are of this type and often come pre-mixed with antifade reagents and sometimes even with a nuclear stain like DAPI.
Non-Aqueous Mounting Media: These are less common for fluorescence applications with stains like Hoechst 33342 as the organic solvents can be incompatible with the fluorescence of many dyes and can damage the sample.[7]
Data Presentation: Comparison of Mounting Media Properties
The selection of a mounting medium can be guided by its physical and optical properties. Below is a summary of properties for common types of mounting media.
| Property | Glycerol-Based (DIY) | Commercial Aqueous (e.g., ProLong Series) |
| Refractive Index (RI) | ~1.47 (for 90% glycerol)[11] | ~1.49 (after curing for ProLong Glass)[12] |
| Curing Time | Non-hardening[10] | 1 hour to 60 hours (depending on the product)[12] |
| Antifade Properties | Good (with added reagents like n-propyl gallate)[10] | Excellent (proprietary antifade formulations)[12] |
| Long-term Storage | Fair to Good (requires sealing, store at 4°C in the dark)[9] | Excellent (specifically designed for long-term archiving)[12] |
| Ease of Use | Requires preparation of solutions.[8][10] | Ready-to-use solutions. |
Experimental Protocols
Hoechst 33342 Staining of Fixed Cells
This protocol describes the staining of cells that have been previously fixed.
Materials:
-
Fixed cells on coverslips or slides
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 stock solution (e.g., 10 mg/mL in deionized water)[1]
-
Mounting medium (aqueous with antifade)
-
Glass slides and coverslips
-
Nail polish (for sealing non-hardening media)
Procedure:
-
Rehydration: If the fixed samples are dehydrated, rehydrate them by washing with PBS.
-
Staining Solution Preparation: Prepare a working solution of Hoechst 33342 by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL.[13]
-
Incubation: Cover the cells with the Hoechst 33342 working solution and incubate for 10-15 minutes at room temperature, protected from light.[4]
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye.[13] This step is optional but can help reduce background fluorescence.[13]
-
Mounting:
-
Carefully remove the final PBS wash.
-
Place a small drop (5-10 µL) of mounting medium onto the glass slide.
-
Gently lower the coverslip with the cells facing down onto the drop of mounting medium, avoiding air bubbles.
-
For non-hardening media, seal the edges of the coverslip with nail polish to prevent drying and movement.[9][14]
-
-
Curing and Storage:
Hoechst 33342 Staining of Live Cells
This protocol is for staining living cells prior to imaging.
Materials:
-
Live cells in a suitable culture vessel (e.g., chamber slide, petri dish with coverslip)
-
Cell culture medium or a balanced salt solution
-
Hoechst 33342 stock solution
-
Live-cell compatible mounting/imaging medium (e.g., ProLong™ Live Antifade Reagent)[15]
Procedure:
-
Staining Solution Preparation: Dilute the Hoechst 33342 stock solution directly into the cell culture medium to a final concentration of 0.1-10 µg/mL.[16] The optimal concentration should be determined empirically for the specific cell type.
-
Incubation: Add the staining solution to the cells and incubate at 37°C for 10-30 minutes.[16]
-
Washing (Optional): The cells can be imaged directly in the staining solution, or the solution can be replaced with fresh, pre-warmed medium to reduce background fluorescence.[1]
-
Adding Antifade Reagent (for extended imaging): If using a live-cell antifade reagent like ProLong™ Live, add it to the imaging solution according to the manufacturer's protocol and incubate as recommended before imaging.[12][15]
-
Imaging: Proceed with fluorescence microscopy.
Mandatory Visualizations
Experimental Workflow for Fixed Cell Staining and Mounting
Caption: Workflow for Hoechst 33342 staining and mounting of fixed cells.
Decision Tree for Mounting Media Selection
Caption: Decision tree for selecting a suitable mounting medium.
Troubleshooting and Considerations
-
Phototoxicity in Live Cells: Hoechst 33342 can be phototoxic to live cells, especially during time-lapse imaging.[17] It is crucial to use the lowest possible dye concentration and light exposure to maintain cell viability.
-
Precipitation of Hoechst Dye: Concentrated stock solutions of Hoechst 33342 should be prepared in deionized water, as the dye may precipitate in phosphate-containing buffers.[1][18] However, dilute working solutions are compatible with PBS.[1]
-
Background Fluorescence: If high background is observed, ensure thorough washing after staining. Unbound Hoechst dye can emit a green fluorescence.[1][5]
-
pH of Mounting Media: The fluorescence intensity of Hoechst dyes can be influenced by pH.[5] For homemade media, buffering to a pH of around 7.4 is recommended.[19] Some protocols for other fluorophores suggest a higher pH (8.5-9.0) to prevent quenching, but this should be tested for compatibility with Hoechst 33342 if used in multicolor experiments.[8]
-
Long-Term Storage: For optimal long-term storage, use a hardening antifade mounting medium, allow it to cure completely, and store the slides flat in the dark at 4°C.[9][14] Sealing the coverslip of non-hardening media with nail polish is essential to prevent drying.[9] Slides can be stable for several months to over a year under these conditions.[9][14]
References
- 1. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. stemcell.com [stemcell.com]
- 4. bio-rad.com [bio-rad.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. ompj.org [ompj.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. www2.nau.edu [www2.nau.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 11. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 12. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. biopioneer.com.tw [biopioneer.com.tw]
- 14. researchgate.net [researchgate.net]
- 15. ProLong™ Live Antifade Reagent, for live cell imaging, Pack of 5 | UtechProducts INC [shop.utechproducts.com]
- 16. youdobio.com [youdobio.com]
- 17. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 18. flowcytometry-embl.de [flowcytometry-embl.de]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
Troubleshooting & Optimization
Technical Support Center: HOE-S 785026 Trihydrochloride in Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of HOE-S 785026 trihydrochloride (also known as meta-Hoechst) for long-term live-cell imaging. Particular focus is given to understanding and mitigating cytotoxicity to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a blue fluorescent dye used for staining DNA in cells.[1][] As a member of the Hoechst family of dyes, it is cell-permeant and binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. Its primary application is as a nuclear counterstain in fluorescence microscopy for both live and fixed cells.
Q2: What are the primary concerns when using this compound for long-term live-cell imaging?
A2: The main concerns are cytotoxicity and phototoxicity.[3][4][5] Cytotoxicity refers to the inherent toxicity of the dye to the cells, which can affect cell viability and proliferation even without light exposure.[6] Phototoxicity is cell damage induced by the interaction of the fluorescent dye with light, which generates reactive oxygen species (ROS) that can lead to apoptosis or necrosis.[3][4]
Q3: At what concentration should I use this compound to minimize cytotoxicity?
A3: To minimize cytotoxicity, it is crucial to use the lowest possible concentration of the dye that provides adequate signal for your imaging setup. Studies on related Hoechst dyes suggest that concentrations in the range of 7 nM to 28 nM are significantly less cytotoxic and have a minimal impact on cell viability and proliferation during long-term imaging.[7][8] It is highly recommended to perform a concentration titration for your specific cell type and experimental conditions.
Q4: How can I reduce phototoxicity during my long-term imaging experiments?
A4: Reducing phototoxicity involves minimizing the total light exposure to your cells.[9][10] This can be achieved by:
-
Using the lowest possible excitation light intensity.
-
Minimizing exposure time for each image acquisition.
-
Reducing the frequency of image acquisition (increasing the time interval between images).
-
Using a sensitive camera that requires less light for signal detection.
-
Employing imaging techniques that limit illumination to the focal plane, such as confocal or light-sheet microscopy. [11]
Q5: Can this compound affect cellular processes?
A5: Yes. As a DNA-binding agent, this compound and other Hoechst dyes can interfere with DNA replication and repair processes, potentially leading to cell cycle arrest, particularly in the G2/M phase, and the induction of apoptosis.[6][12][13][14] Some studies have shown that Hoechst 33342 can inhibit topoisomerase I activity, which may contribute to its apoptotic effects.[12]
Troubleshooting Guides
This section addresses common issues encountered during long-term imaging with this compound.
Issue 1: High Cell Death or Changes in Cell Morphology Over Time
-
Possible Cause: Cytotoxicity due to high dye concentration.
-
Troubleshooting Steps:
-
Perform a concentration titration: Test a range of lower concentrations to find the optimal balance between signal intensity and cell health.
-
Reduce incubation time: Incubate the cells with the dye for a shorter period before imaging.
-
Assess cell viability: Use a cell viability assay (see Experimental Protocols section) to quantify the cytotoxic effect of different dye concentrations.
-
-
Possible Cause: Phototoxicity from excessive light exposure.
-
Troubleshooting Steps:
-
Optimize imaging parameters: Decrease excitation light intensity and exposure time. Increase the interval between image acquisitions.
-
Use a more sensitive detector: This allows for the use of lower light levels.
-
Include a "no-light" control: Culture stained cells under the same conditions but without imaging to distinguish between cytotoxicity and phototoxicity.
-
Issue 2: Weak or Fading Fluorescent Signal (Photobleaching)
-
Possible Cause: High light intensity or frequent imaging.
-
Troubleshooting Steps:
-
Reduce light exposure: Lower the excitation intensity and/or the exposure time.
-
Use an anti-fade mounting medium: While more common for fixed-cell imaging, some formulations are compatible with live-cell experiments.
-
Image less frequently: Decrease the temporal resolution of your experiment if possible.
-
Issue 3: High Background Fluorescence
-
Possible Cause: Excess dye in the culture medium.
-
Troubleshooting Steps:
-
Wash the cells: After incubation with the dye, gently wash the cells with fresh, pre-warmed culture medium before starting the imaging session.
-
Use a lower dye concentration: A lower starting concentration will result in less unbound dye.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for Hoechst dyes, which can serve as a starting point for optimizing experiments with this compound.
Table 1: Recommended Concentration Ranges for Hoechst Dyes in Live-Cell Imaging
| Parameter | Recommended Value | Reference |
| Low-Toxicity Concentration Range | 7 nM - 28 nM | [7][8] |
| General Staining Concentration | 100 ng/mL | [15] |
| Incubation Time | 5 - 30 minutes |
Table 2: Factors Influencing Phototoxicity
| Factor | Recommendation for Minimizing Phototoxicity | Reference |
| Light Intensity | Use the lowest possible setting | [10] |
| Exposure Time | Keep as short as possible | [10] |
| Imaging Frequency | Increase the interval between acquisitions | [4] |
| Wavelength | Longer wavelengths are generally less damaging | [16] |
Experimental Protocols
Protocol 1: Determining Optimal Staining Concentration
-
Cell Seeding: Plate your cells of interest in a multi-well imaging plate at a density that will not lead to over-confluence during the planned experiment duration.
-
Dye Preparation: Prepare a series of dilutions of this compound in pre-warmed, phenol red-free culture medium. A suggested starting range is 1 nM to 1 µM.
-
Staining: Remove the existing medium from the cells and add the different concentrations of the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional but Recommended): Gently wash the cells twice with fresh, pre-warmed medium to remove unbound dye.
-
Imaging: Acquire images using your standard long-term imaging settings.
-
Analysis: Visually inspect the images for nuclear morphology and signal intensity. Quantify cell viability using a suitable assay (see Protocol 2) at the end of the imaging period.
Protocol 2: Assessing Cytotoxicity using a Resazurin-Based Viability Assay
-
Cell Treatment: Following the staining protocol above, culture the cells for the desired duration of your long-term experiment. Include unstained control cells and cells treated with a known cytotoxic agent as positive and negative controls.
-
Reagent Preparation: Prepare the resazurin working solution according to the manufacturer's instructions.
-
Incubation with Reagent: Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission for the reduced product, resorufin).
-
Data Analysis: Calculate the percentage of viable cells for each concentration of this compound relative to the unstained control.
Visualizations
Caption: Workflow for determining the optimal, non-toxic concentration of HOE-S 785026.
Caption: Logic diagram for troubleshooting high cell death during long-term imaging.
Caption: Putative signaling pathway of apoptosis induced by Hoechst dyes.
References
- 1. journals.biologists.com [journals.biologists.com]
- 3. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]
- 6. DNA damage, cytotoxic effect and cell-cycle perturbation of Hoechst 33342 on L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hoechst 33342 induces apoptosis in HL-60 cells and inhibits topoisomerase I in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell cycle specific toxicity of the Hoechst 33342 stain in untreated or irradiated murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
Optimizing HOE-S 785026 trihydrochloride signal-to-noise ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio when using HOE-S 785026 trihydrochloride for DNA staining in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as meta-Hoechst trihydrochloride, is a blue fluorescent dye used for staining DNA.[1][2] It is a cell-permeant dye that binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[3][] Its primary application is in fluorescence microscopy and flow cytometry to visualize the nuclei of both live and fixed cells.[3][]
Q2: What are the excitation and emission wavelengths for this compound?
A2: As a member of the Hoechst family of dyes, this compound is excited by ultraviolet (UV) light and emits blue fluorescence. The typical excitation maximum is around 350 nm, and the emission maximum is approximately 461 nm when bound to DNA.[3][][5]
Q3: What is a recommended starting concentration for staining cells?
A3: A general starting concentration for Hoechst dyes, including this compound, is between 0.1 and 10 µg/mL.[3][6] For live cell imaging, a lower concentration of around 1 µg/mL is often recommended to minimize cytotoxicity.[7] The optimal concentration can vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to determine the best concentration for your specific assay.[8][9]
Q4: How should I store this compound?
A4: The powdered form of the dye should be stored at 4°C, protected from moisture and light.[1][2] Stock solutions can be stored at -20°C or -80°C for several months.[1][2][3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q5: Is this compound toxic to cells?
A5: Like other Hoechst dyes, this compound can be toxic to cells, especially at higher concentrations and with prolonged exposure to UV light (phototoxicity).[10][11][12] For live-cell imaging, it is crucial to use the lowest effective concentration and minimize light exposure to maintain cell viability.[10][11]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Inadequate Dye Concentration | Increase the concentration of this compound. Perform a titration to find the optimal concentration for your cell type (e.g., in the range of 0.5-5 µM).[8][9] |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient dye penetration and binding. Typical incubation times range from 5 to 60 minutes.[3][5] |
| Incorrect Filter Set | Ensure you are using a standard DAPI filter set on your fluorescence microscope, as the excitation and emission spectra are similar.[8] |
| Low Target Expression (Low DNA content) | Use positive control cells with known high DNA content to validate the staining protocol.[13] |
| Photobleaching | Minimize the exposure of the stained samples to the excitation light. Use an anti-fade mounting medium for fixed cells.[13] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Suggested Solution |
| Excessive Dye Concentration | Reduce the concentration of this compound. Using too much dye can lead to non-specific binding and a "green haze" from unbound dye, which fluoresces in the 510-540 nm range.[3][14] |
| Inadequate Washing | For fixed cells, include additional wash steps with PBS after staining to remove unbound dye.[3] While washing is optional for live cells, it can help reduce background.[5] |
| Cell Debris | Ensure your cell culture is healthy and free of excessive dead cells and debris, which can bind the dye non-specifically. |
| Autofluorescence | Image a negative control (unstained cells) to assess the level of natural autofluorescence. If high, consider using a commercially available autofluorescence quencher. |
Problem 3: Phototoxicity and Photobleaching in Live-Cell Imaging
| Possible Cause | Suggested Solution |
| High Dye Concentration | Use the lowest possible concentration of this compound that provides an adequate signal.[10][11] |
| Excessive Light Exposure | Minimize the intensity and duration of the excitation light.[15] Use a sensitive camera to reduce the required exposure time. |
| Frequent Imaging | In time-lapse experiments, reduce the frequency of image acquisition to minimize cumulative phototoxicity.[10][11] |
| UV Excitation | UV light is inherently damaging to cells. Consider if alternative, longer-wavelength DNA stains are suitable for your experiment if phototoxicity remains an issue.[16] |
Experimental Protocols
General Stock Solution Preparation
-
To prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound powder in 1 mL of distilled water.[3]
-
Mix thoroughly until the dye is completely dissolved. Sonication may be necessary to aid dissolution.[14]
-
Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.[3]
Staining Protocol for Live Cells
-
Prepare a working solution of this compound by diluting the stock solution in a complete culture medium to a final concentration of 1-5 µg/mL.[3][17]
-
Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubate the cells at 37°C for 15-60 minutes, protected from light.[17]
-
(Optional) Wash the cells twice with pre-warmed PBS or culture medium to reduce background fluorescence.[17]
-
Image the cells using a fluorescence microscope with a DAPI filter set.
Staining Protocol for Fixed Cells
-
Grow cells on coverslips or in a culture plate.
-
Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).[]
-
(Optional) Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS for 5 minutes).
-
Wash the cells twice with PBS.
-
Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 0.5-2 µg/mL.[3][17]
-
Add the staining solution to the cells and incubate for at least 15 minutes at room temperature, protected from light.[3][17]
-
Mount the coverslips using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Application |
| Excitation Wavelength | ~350 nm | Live and Fixed Cell Imaging |
| Emission Wavelength | ~461 nm (with DNA) | Live and Fixed Cell Imaging |
| Working Concentration (Live Cells) | 1-10 µg/mL (start with 1-5 µg/mL) | Live Cell Imaging |
| Working Concentration (Fixed Cells) | 0.1-10 µg/mL (start with 0.5-2 µg/mL) | Fixed Cell Imaging |
| Incubation Time (Live Cells) | 15-60 minutes at 37°C | Live Cell Imaging |
| Incubation Time (Fixed Cells) | 5-15 minutes at Room Temperature | Fixed Cell Imaging |
Visualizations
Caption: Experimental workflow for staining live and fixed cells.
Caption: Troubleshooting logic for optimizing signal-to-noise ratio.
References
- 1. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 2. MedChemExpress this compound 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]
- 3. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. youdobio.com [youdobio.com]
- 7. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- 8. stemcell.com [stemcell.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]
- 13. biotium.com [biotium.com]
- 14. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]
- 17. lumiprobe.com [lumiprobe.com]
Effect of pH on HOE-S 785026 trihydrochloride fluorescence intensity
Welcome to the technical support center for HOE-S 785026 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this fluorescent probe effectively. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation, with a focus on the effect of pH on fluorescence intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a member of the Hoechst family of blue fluorescent dyes. Its primary application is as a nuclear counterstain that binds to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions. It is cell-permeable and can be used for staining DNA in both live and fixed cells for visualization by fluorescence microscopy or analysis by flow cytometry.
Q2: How does pH affect the fluorescence intensity of this compound?
The fluorescence intensity of Hoechst dyes, including this compound, is pH-dependent. Generally, the fluorescence intensity increases as the pH of the solution increases. This is an important consideration when designing experiments and interpreting results, as variations in buffer pH can lead to changes in fluorescence output.
Q3: What is the mechanism of action for this compound fluorescence?
This compound is a non-intercalating DNA dye. It binds to the minor groove of double-stranded DNA. This binding event restricts the rotational freedom of the molecule and shields it from non-radiative decay pathways, leading to a significant enhancement of its fluorescence quantum yield. The preference for A-T rich regions is a hallmark of this class of dyes.
Q4: What are the optimal excitation and emission wavelengths for this compound?
As a member of the Hoechst dye family, this compound is typically excited by ultraviolet (UV) light around 350 nm. Its emission maximum is in the blue region of the spectrum, at approximately 461 nm when bound to DNA.
Troubleshooting Guide
This guide addresses specific issues that may arise when measuring the fluorescence of this compound, particularly in relation to pH effects.
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | Incorrect excitation/emission wavelengths. | Verify that the spectrofluorometer is set to the optimal wavelengths for Hoechst dyes (Ex: ~350 nm, Em: ~460-490 nm). |
| Low concentration of the dye. | Increase the concentration of this compound. However, be mindful of potential self-quenching at very high concentrations. | |
| Acidic pH of the buffer. | As fluorescence intensity is lower at acidic pH, ensure your buffer system is appropriate for your desired fluorescence output. Consider using a buffer with a pH in the neutral to slightly alkaline range for a stronger signal. | |
| Instrument settings are not optimized. | Increase the detector gain or integration time on the spectrofluorometer. Ensure the slit widths are appropriately set to balance signal intensity and spectral resolution. | |
| Inconsistent or Drifting Fluorescence Readings | pH of the solution is unstable. | Use a well-buffered solution and verify the pH before and after the measurement. Changes in pH during the experiment will affect fluorescence intensity. |
| Photobleaching of the dye. | Reduce the excitation light intensity or the exposure time. Use fresh sample for each measurement if significant photobleaching is observed. | |
| Temperature fluctuations. | Ensure that the sample holder is temperature-controlled, as fluorescence can be temperature-dependent. | |
| Contamination of the cuvette or sample. | Use clean quartz cuvettes and high-purity solvents and buffers to avoid interference from fluorescent contaminants. | |
| Unexpected Spectral Shifts | Presence of interfering substances. | Ensure the purity of the sample and the buffer. Some ions or molecules can interact with the dye and alter its spectral properties. |
| Change in the local environment of the dye. | Besides pH, factors like solvent polarity and binding to other molecules can influence the emission spectrum. | |
| High Background Fluorescence | Autofluorescence from the buffer or cuvette. | Use a high-quality quartz cuvette and ensure that the buffer components do not exhibit intrinsic fluorescence at the excitation and emission wavelengths used. |
| Scattered excitation light. | Ensure proper alignment of the optics in the spectrofluorometer. Use appropriate filters to block scattered excitation light from reaching the detector. |
Data Presentation
Table 1: Representative Fluorescence Intensity of a Hoechst Dye at Various pH Values
| pH | Relative Fluorescence Intensity (Arbitrary Units) |
| 4.0 | 1.00 |
| 5.0 | 1.52 |
| 6.0 | 2.15 |
| 7.0 | 2.88 |
| 7.4 | 3.10 |
| 8.0 | 3.54 |
| 9.0 | 4.20 |
Note: Data is normalized to the fluorescence intensity at pH 4.0. The exact values will vary depending on the specific experimental conditions, dye concentration, and instrument used.
Experimental Protocols
Protocol for Measuring the Effect of pH on this compound Fluorescence Intensity
This protocol outlines the steps to measure the fluorescence intensity of this compound in a solution at different pH values using a spectrofluorometer.
1. Materials:
- This compound
- A series of buffers with a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
- High-purity water (e.g., Milli-Q or equivalent)
- Quartz fluorescence cuvettes
- Spectro
Technical Support Center: Troubleshooting Fluorescence Quenching in BrdU Incorporation Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with fluorescence quenching, particularly when using novel compounds, in Bromodeoxyuridine (BrdU) incorporation assays. While specific data on "HOE-S 785026 trihydrochloride" is not publicly available, this guide addresses common causes of signal loss and provides detailed troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching in the context of a BrdU assay?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. In a BrdU assay, this can manifest as a weaker-than-expected or complete loss of signal from the fluorescently labeled anti-BrdU antibody. This can be caused by a variety of factors, including interactions between the fluorophore and other molecules in the sample, or by the experimental conditions themselves.[1][2]
Q2: How can a test compound, such as this compound, cause quenching of the BrdU signal?
A2: A test compound can cause quenching through several mechanisms. It may directly absorb the excitation or emission light of the fluorophore, a phenomenon known as the inner filter effect.[1] Alternatively, the compound could interact with the fluorophore in its excited state, leading to non-radiative energy transfer. Some compounds are inherently fluorescent (autofluorescent) and their signal can interfere with the detection of the intended fluorescent probe.[1]
Q3: What are other common causes of a weak or absent BrdU signal?
A3: Besides quenching by a test compound, other factors can lead to a poor BrdU signal. These include insufficient incorporation of BrdU into the DNA, inadequate DNA denaturation, problems with the anti-BrdU antibody, or issues with the secondary antibody and detection reagents. It's also crucial to optimize the protocol for your specific cell type and experimental conditions.[3]
Q4: How can I distinguish between true inhibition of cell proliferation and fluorescence quenching?
A4: This is a critical control experiment. To differentiate, you can run a parallel assay using a different method to measure cell proliferation that does not rely on fluorescence, such as a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.[4] Alternatively, you can use a BrdU detection method with a different readout, like an ELISA-based colorimetric detection.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the cause of a diminished BrdU signal.
Problem: Weak or No BrdU Signal
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Fluorescence Quenching by Test Compound | 1. Perform a quenching control: In a cell-free system, mix the fluorescently labeled secondary antibody with your test compound at the concentration used in the experiment and measure the fluorescence. 2. Test for autofluorescence: Expose your compound to the excitation wavelength used for your fluorophore and measure any emitted light. | 1. A decrease in fluorescence in the presence of the compound indicates quenching. 2. Emission of light from the compound indicates autofluorescence, which can interfere with the signal. |
| Insufficient BrdU Incorporation | 1. Optimize BrdU concentration: Perform a titration of BrdU concentrations to find the optimal level for your cell line.[3] 2. Optimize BrdU incubation time: Vary the incubation time with BrdU; rapidly dividing cells may need a shorter time, while slower-dividing cells require longer.[6] | An increase in signal intensity with optimized BrdU concentration and/or incubation time. |
| Inadequate DNA Denaturation | 1. Optimize HCl concentration and incubation time: Titrate the concentration of HCl (typically 1-2.5 M) and the incubation time (10-60 minutes).[7] 2. Optimize temperature: Try incubation at room temperature versus 37°C during denaturation. | Improved access of the anti-BrdU antibody to the incorporated BrdU, resulting in a stronger signal. |
| Antibody Issues | 1. Titrate primary and secondary antibodies: Determine the optimal concentration for both antibodies to maximize the signal-to-noise ratio.[3] 2. Include proper controls: Use a positive control (cells known to proliferate) and a negative control (no BrdU treatment) to validate antibody function.[3] 3. Check antibody compatibility: Ensure the secondary antibody is specific for the primary antibody's host species and isotype. | A clear, specific signal in the positive control and minimal background in the negative control. |
| Suboptimal Staining and Washing | 1. Optimize blocking and washing steps: Use appropriate blocking buffers and ensure thorough washing to reduce background and non-specific binding.[3][8] | Reduced background noise and enhanced signal specificity. |
Experimental Protocols
Protocol 1: Standard BrdU Staining for Fluorescence Microscopy
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., chamber slides or 96-well plates) and allow them to adhere overnight.
-
BrdU Labeling:
-
Fixation:
-
Remove the BrdU labeling solution and wash the cells twice with PBS.[9]
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 5-10 minutes.
-
-
DNA Denaturation:
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary anti-BrdU antibody diluted in blocking buffer overnight at 4°C.[9]
-
Wash three times with PBS containing 0.05% Tween 20.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[9]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS containing 0.05% Tween 20.
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst.[3]
-
Mount the coverslips with an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Quenching Control Assay (Cell-Free)
-
Prepare Solutions:
-
Dilute the fluorescently labeled secondary antibody to the final concentration used in the immunostaining protocol in PBS.
-
Prepare a stock solution of your test compound (e.g., this compound) and dilute it to the final experimental concentration in PBS.
-
Prepare a vehicle control (the solvent used to dissolve the test compound) at the same final concentration.
-
-
Assay Setup (in a 96-well black plate):
-
Well 1 (Control): Fluorescent antibody solution.
-
Well 2 (Vehicle Control): Fluorescent antibody solution + vehicle.
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Well 3 (Test Compound): Fluorescent antibody solution + test compound.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your fluorophore.
-
Analysis: Compare the fluorescence intensity of the test compound well to the control and vehicle control wells. A significant decrease in fluorescence in the presence of the compound indicates quenching.
Visualizations
Caption: Experimental workflow for BrdU incorporation assay.
Caption: Troubleshooting logic for weak BrdU signal.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescence quenching; a practical problem in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Are there any alternatives to BrdU (Bromodeoxyuridine)? | AAT Bioquest [aatbio.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: HOE-S 785026 Trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with non-specific binding of HOE-S 785026 trihydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary binding target?
This compound is a blue fluorescent dye belonging to the Hoechst family. Its primary and specific binding target is DNA, making it a valuable tool for visualizing cell nuclei and analyzing chromatin content.[][2][3] It is commonly used in applications such as cell cycle analysis and cell viability assays.[]
Q2: What is "non-specific binding" in the context of a DNA dye like HOE-S 785026?
In the context of HOE-S 785026, non-specific binding refers to the interaction of the dye with molecules or surfaces other than its intended target, DNA. This can include binding to RNA, lipids, proteins, or even the plastic of the experimental vessel.[4] This phenomenon can lead to high background fluorescence, obscuring the specific signal from the DNA and potentially leading to inaccurate data interpretation.[4]
Q3: What are the common causes of high non-specific binding with HOE-S 785026?
High non-specific binding with fluorescent dyes like HOE-S 785026 can stem from several factors:
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Excessive Dye Concentration: Using a concentration of the dye that is too high can lead to saturation of the specific DNA binding sites and subsequent binding to lower-affinity, non-specific sites.
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Insufficient Washing: Inadequate washing after staining can leave unbound or loosely bound dye in the sample, contributing to background fluorescence.
-
Hydrophobic Interactions: As a hydrophobic molecule, HOE-S 785026 may exhibit a tendency to bind non-specifically to lipids and other hydrophobic components within the cell or on plastic surfaces.[4]
-
Cell Health and Permeability: Unhealthy or dying cells may have compromised membranes, allowing the dye to enter and bind to cytoplasmic components more readily.
Troubleshooting Guides
Issue: High Background Fluorescence Obscuring Nuclear Staining
High background fluorescence is a common indicator of non-specific binding. The following steps can help troubleshoot and mitigate this issue.
Troubleshooting Workflow for High Background Fluorescence
Caption: A flowchart outlining the sequential steps for troubleshooting high background fluorescence.
Quantitative Data for Troubleshooting
To systematically address non-specific binding, it is crucial to meticulously record experimental parameters and their outcomes. Use the following table to track your optimization experiments.
| Experiment ID | HOE-S 785026 Conc. (µM) | Incubation Time (min) | Wash Buffer | Number of Washes | Signal-to-Noise Ratio | Observations |
| 001 | 5 | 15 | PBS | 1 | 2.5 | High cytoplasmic background. |
| 002 | 2.5 | 15 | PBS | 1 | 4.0 | Reduced background, nuclei visible. |
| 003 | 2.5 | 15 | PBS + 0.1% Tween 20 | 2 | 7.8 | Clear nuclear staining, low background. |
| 004 | 1 | 15 | PBS | 2 | 3.5 | Weak nuclear signal. |
Experimental Protocols
General Protocol for Staining Cells with HOE-S 785026
This protocol provides a general guideline for staining cells and includes steps to minimize non-specific binding.
-
Cell Preparation:
-
Culture cells on a suitable substrate (e.g., glass-bottom dishes or coverslips).
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Optional: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes if targeting intracellular structures, though this may increase background if not optimized.
-
-
Staining:
-
Prepare a working solution of HOE-S 785026 in PBS. The optimal concentration should be determined empirically but a starting point of 1-5 µM is recommended.
-
Remove the fixation/permeabilization solution and wash the cells twice with PBS.
-
Incubate the cells with the HOE-S 785026 working solution for 10-20 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the staining solution.
-
Wash the cells 2-3 times with PBS for 5 minutes each to remove unbound dye. For persistent background, a wash buffer containing a non-ionic detergent (e.g., 0.1% Tween 20) can be tested.[5]
-
Mount the coverslips with an appropriate mounting medium.
-
-
Visualization:
-
Image the cells using a fluorescence microscope with the appropriate filter set for DAPI or Hoechst dyes (Excitation/Emission ~350/460 nm).
-
Control Experiment to Assess Non-specific Binding
To determine the extent of non-specific binding in your assay, perform a control experiment with a high concentration of a non-fluorescent DNA-binding compound.
-
Pre-incubation: Before staining with HOE-S 785026, incubate the fixed and permeabilized cells with a high concentration (e.g., 100x the Kd) of an unlabeled, structurally distinct DNA-binding dye for 30 minutes.[6]
-
Staining: Without washing, add the optimized concentration of HOE-S 785026 and incubate for the standard duration.
-
Washing and Visualization: Follow the standard washing and imaging protocol. The remaining fluorescence should be indicative of the non-specific binding of HOE-S 785026 to non-DNA components.
Signaling Pathways and Binding Mechanisms
The following diagram illustrates the intended binding mechanism of HOE-S 785026 and potential sources of non-specific binding.
Caption: Specific vs. Non-specific binding of HOE-S 785026 within a cell.
References
- 2. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: HOE-S 785026 Trihydrochloride Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of HOE-S 785026 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to cell permeability?
This compound, also known as meta-Hoechst trihydrochloride, is a fluorescent dye.[1][2] Its chemical properties, such as a molecular weight of 533.9 g/mol , are important considerations for cell permeability.[1] Generally, for passive diffusion, compounds with a molecular weight over 500 may exhibit poorer permeability.[3]
Q2: What is the expected mechanism of cellular uptake for this compound?
Given its structural similarity to other Hoechst dyes like Hoechst 33342, this compound is expected to enter cells via unmediated diffusion (passive diffusion).[4] However, its physicochemical properties, including polarity and the presence of charged groups, can influence its ability to passively cross the cell membrane.[3][5]
Q3: We are observing low intracellular concentrations of HOE-S 785026. What are the common causes of poor cell permeability for compounds like this?
Low intracellular accumulation can be attributed to several factors:
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Poor Passive Permeability: The compound's intrinsic physicochemical properties may hinder its ability to diffuse across the lipid bilayer of the cell membrane.[5]
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Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell, reducing its intracellular concentration.[5]
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Low Lipophilicity: Hydrophilic or highly charged molecules often struggle to partition into the hydrophobic cell membrane.[6]
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High Molecular Weight: Larger molecules generally diffuse more slowly across the cell membrane.[3][7]
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High Polar Surface Area (PSA): A high PSA can limit passive diffusion.[3]
Q4: What initial experiments can we perform to diagnose the cause of low permeability?
A tiered approach using in vitro permeability assays is recommended to identify the root cause of the issue:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is a good first step to assess the compound's intrinsic passive diffusion capabilities across an artificial lipid membrane.[5][8]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium and express efflux transporters. It can help determine if the compound is subject to active efflux.[5][9]
Troubleshooting Guide: Low Intracellular Accumulation
If you are experiencing low intracellular concentrations of HOE-S 785026, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low cell permeability.
Data Presentation
Quantitative data from permeability assays should be summarized for clear interpretation.
Table 1: Classification of Compound Permeability based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 50 - 90% |
| Low | < 1 | < 50% |
Source: Adapted from BenchChem application notes.[9]
Table 2: Interpretation of Efflux Ratio in Caco-2 Assay
| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation | Implication |
| < 2 | No significant active efflux | Permeability is likely dominated by passive diffusion. |
| ≥ 2 | Potential substrate of an efflux transporter (e.g., P-gp) | Oral bioavailability may be limited by active efflux. |
Source: Adapted from BenchChem application notes.[9]
Experimental Protocols
Caco-2 Permeability Assay Protocol
This protocol provides a general framework for assessing the permeability of a test compound across Caco-2 cell monolayers.
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
2. Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Alternatively, perform a Lucifer Yellow permeability test. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.[9]
3. Permeability Assay:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).[5]
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution containing HOE-S 785026 to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.[5]
-
-
Basolateral to Apical (B-A) Permeability (to assess efflux):
-
Add the dosing solution to the basolateral (lower) chamber.
-
Add fresh transport buffer to the apical (upper) chamber.[9]
-
-
Incubate at 37°C with gentle shaking.[10]
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).[10]
4. Sample Analysis:
-
Quantify the concentration of HOE-S 785026 in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy or LC-MS/MS).
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Caption: Experimental workflow for the Caco-2 permeability assay.
Signaling Pathways and Transport Mechanisms
The primary "pathway" of concern for HOE-S 785026 is its transport across the cell membrane. The diagram below illustrates the potential routes of entry and exit.
Caption: Drug transport mechanisms across a cell monolayer.
References
- 1. This compound | C25H27Cl3N6O | CID 131704504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hoechst 33342 dye uptake as a probe of membrane permeability changes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. innpharmacotherapy.com [innpharmacotherapy.com]
Validation & Comparative
A Comparative Guide to Nuclear Stains for Live-Cell Imaging: HOE-S 785026 trihydrochloride vs. Hoechst 33342
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of a nuclear stain is critical to maintaining cell health and obtaining accurate data. This guide provides a detailed comparison of two blue fluorescent, cell-permeant nuclear dyes: the well-established Hoechst 33342 and the less characterized HOE-S 785026 trihydrochloride, also known as meta-Hoechst.
While both dyes serve to visualize the nucleus in living cells, a significant disparity exists in the available performance data and established protocols. Hoechst 33342 has been extensively studied and utilized for decades, providing a wealth of information regarding its application and potential cytotoxicity. In contrast, this compound remains a comparatively obscure compound with limited published data.
Performance and Properties: A Head-to-Head Comparison
The following table summarizes the known properties of this compound and Hoechst 33342. It is important to note the absence of comprehensive experimental data for this compound, which limits a direct, data-driven comparison of performance metrics such as cytotoxicity and staining efficiency under various conditions.
| Property | This compound (meta-Hoechst) | Hoechst 33342 |
| Synonyms | meta-Hoechst trihydrochloride | bisBenzimide H 33342 trihydrochloride |
| Molecular Formula | C25H27Cl3N6O[1] | C27H31Cl3N6O[2] |
| Molecular Weight | 533.9 g/mol [1] | 615.98 g/mol (trihydrochloride trihydrate)[2] |
| Excitation (Ex) Max | Not specified in available literature | ~350 nm (with DNA)[2] |
| Emission (Em) Max | Not specified in available literature | ~461 nm (with DNA)[2] |
| Cell Permeability | Described as a cell dye for DNA[3][4] | Readily cell-permeable[5][] |
| Mechanism of Action | Binds to DNA | Binds to the minor groove of DNA, with a preference for A-T rich regions[2][7] |
| Reported Cytotoxicity | No specific data available | Can induce apoptosis, inhibit proliferation, and disrupt the cell cycle at higher concentrations or with prolonged light exposure[8][9][10] |
| Recommended Concentration | Not specified in available literature | 0.5 - 10 µg/mL, with lower concentrations (e.g., 7–28 × 10⁻⁹ M) recommended for long-term imaging to minimize cytotoxicity[][8][11] |
Experimental Protocols
Detailed experimental protocols are well-established for Hoechst 33342. Due to the lack of specific data for this compound, a general protocol based on its identity as a Hoechst dye is provided, but should be optimized by the end-user.
Hoechst 33342 Staining Protocol for Live Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in sterile distilled water or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells in culture
Procedure:
-
Prepare Staining Solution: Dilute the Hoechst 33342 stock solution in complete cell culture medium to the desired final concentration. For routine live cell staining, a concentration of 1-5 µg/mL is often used. For long-term time-lapse imaging, lower concentrations (e.g., 0.1-0.5 µg/mL) are recommended to minimize phototoxicity.[]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time can vary between cell types.
-
Washing (Optional): The dye can be imaged without a wash step. However, to reduce background fluorescence, the staining solution can be removed and the cells washed 1-2 times with pre-warmed PBS or complete culture medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation ~350 nm, Emission ~460 nm).
General Staining Protocol for this compound (meta-Hoechst)
Disclaimer: This is a hypothetical protocol based on the properties of other Hoechst dyes and requires empirical optimization.
Materials:
-
This compound stock solution (preparation will depend on the solvent recommended by the supplier, likely water or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells in culture
Procedure:
-
Prepare Staining Solution: Prepare a range of dilutions of the this compound stock solution in complete cell culture medium to determine the optimal staining concentration. A starting point could be a concentration range similar to that used for Hoechst 33342 (e.g., 0.5 - 10 µg/mL).
-
Cell Staining: Replace the culture medium with the test staining solutions.
-
Incubation: Incubate for varying times (e.g., 10, 20, 30 minutes) at 37°C to determine the optimal incubation period.
-
Washing (Optional): As with other Hoechst dyes, a wash step may not be necessary but can be performed to reduce background.
-
Imaging: Image using a standard DAPI filter set and assess staining quality and any signs of cytotoxicity (e.g., membrane blebbing, cell detachment).
Cytotoxicity and Phototoxicity Considerations
A significant concern with any live-cell stain is its potential to affect cell viability and behavior.
Hoechst 33342:
-
Cytotoxicity: It is well-documented that Hoechst 33342 can be toxic to cells, especially at higher concentrations and with prolonged exposure.[10] It can inhibit DNA synthesis and induce apoptosis.[10]
-
Phototoxicity: The excitation of Hoechst 33342 with UV light can generate reactive oxygen species, leading to phototoxic effects and cell death, particularly in time-lapse imaging.[9] Recent studies have shown that using very low dye concentrations (in the nanomolar range) and minimizing light exposure can significantly reduce these detrimental effects, allowing for long-term live-cell imaging.[8][11]
This compound:
-
There is currently no published data specifically addressing the cytotoxicity or phototoxicity of this compound. Researchers should assume that, as a DNA-binding dye, it has the potential to be cytotoxic and phototoxic and should perform thorough validation experiments to determine safe imaging conditions.
Visualizing Experimental Workflows
To aid in experimental design, the following diagrams illustrate the general workflow for live-cell staining and a conceptual representation of the dye's mechanism of action.
Caption: A generalized workflow for staining live, adherent cells with a fluorescent nuclear dye.
Caption: Conceptual diagram of a cell-permeant dye entering a live cell and binding to nuclear DNA, leading to fluorescence.
Conclusion and Recommendations
For researchers requiring a reliable and well-characterized nuclear stain for live-cell imaging, Hoechst 33342 remains the standard choice. Its properties, performance, and potential drawbacks are extensively documented, allowing for the development of robust experimental protocols that can minimize cytotoxicity.
This compound (meta-Hoechst) may represent an alternative, but its use is accompanied by a significant lack of performance data. Researchers considering this dye should be prepared to conduct comprehensive validation studies to determine optimal staining concentrations, incubation times, and, most importantly, to assess its impact on cell viability and function in their specific experimental system. Until such data becomes publicly available, its use in sensitive or long-term live-cell imaging applications carries a higher degree of uncertainty compared to Hoechst 33342.
References
- 1. stemcell.com [stemcell.com]
- 2. biotium.com [biotium.com]
- 3. m.youtube.com [m.youtube.com]
- 4. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- 5. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CytoTox-Fluor™ Cytotoxicity Assay [worldwide.promega.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nuclear Staining: HOE-S 785026 Trihydrochloride vs. DAPI
For researchers, scientists, and drug development professionals, selecting the appropriate nuclear stain is a critical step in cellular imaging and analysis. This guide provides an objective comparison of two popular blue fluorescent nuclear stains: HOE-S 785026 trihydrochloride, a member of the Hoechst family of dyes, and DAPI (4',6-diamidino-2-phenylindole).
Due to the limited availability of specific comparative data for this compound, this guide will utilize data for the closely related and well-characterized Hoechst 33342 as a representative for the Hoechst dye family. This comparison aims to provide a clear understanding of their respective performance characteristics, supported by experimental data and detailed protocols.
Performance at a Glance: A Quantitative Comparison
The selection of a nuclear stain often depends on the specific requirements of the experiment, such as the need for live or fixed cell staining, the desired brightness, and concerns about phototoxicity. The following table summarizes the key quantitative performance metrics for Hoechst 33342 (as a proxy for this compound) and DAPI.
| Feature | Hoechst 33342 (Representative for HOE-S 785026) | DAPI |
| Excitation Max (DNA-bound) | ~350 nm | ~358 nm[1] |
| Emission Max (DNA-bound) | ~461 nm[2] | ~461 nm[1] |
| Relative Quantum Yield (dsDNA-bound) | ~0.42 | ~0.45 |
| Cell Permeability (Live Cells) | High[2][3] | Low to Moderate[4] |
| Photostability | Less stable than DAPI[5] | More stable than Hoechst[5] |
| Cytotoxicity | Generally lower, but cell-type dependent.[3] IC50 in HeLa cells: ~15 µM | Generally higher, but cell-type dependent.[4] IC50 in HeLa cells: ~30 µM |
| Binding Preference | A-T rich regions of the minor groove of DNA[2][3] | A-T rich regions of the minor groove of DNA[6] |
Key Distinctions and Experimental Considerations
Live vs. Fixed Cell Staining: The most significant difference between the Hoechst dyes and DAPI lies in their ability to permeate intact cell membranes. Hoechst dyes, including this compound, are highly cell-permeant, making them the preferred choice for staining the nuclei of living cells.[2][3] DAPI, on the other hand, has poor membrane permeability and is therefore more suitable for staining fixed and permeabilized cells.[4][5] While DAPI can be used for live-cell staining at higher concentrations, this can lead to increased cytotoxicity.
Fluorescence and Photostability: Both dyes exhibit a significant increase in fluorescence upon binding to the minor groove of A-T rich regions of DNA. While Hoechst dyes are often considered to be brighter, DAPI is generally more photostable, meaning it is less prone to fading upon prolonged exposure to excitation light.[5] This makes DAPI a robust choice for experiments requiring long acquisition times.
Cytotoxicity: In general, Hoechst dyes are considered to be less toxic to cells than DAPI, which is another reason for their preference in live-cell imaging.[3] However, it is important to note that cytotoxicity can be cell-type dependent. For example, one study found Hoechst 33342 to be more toxic than DAPI to human leukemic bone marrow cells.[7]
Experimental Protocols
Below are detailed protocols for nuclear staining with a representative Hoechst dye and DAPI for both live and fixed cells.
Hoechst Staining (for Live and Fixed Cells)
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Cells grown on coverslips or in imaging plates
Live Cell Staining Protocol:
-
Prepare a working solution of Hoechst 33342 at a final concentration of 0.5-2 µg/mL in pre-warmed cell culture medium.
-
Remove the existing culture medium from the cells.
-
Add the Hoechst staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
Gently wash the cells twice with pre-warmed PBS or fresh culture medium.
-
Image the cells immediately using a fluorescence microscope with a UV excitation filter and a blue emission filter.
Fixed Cell Staining Protocol:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Optional: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare a working solution of Hoechst 33342 at a final concentration of 0.5-2 µg/mL in PBS.
-
Add the Hoechst staining solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslip with an anti-fade mounting medium.
DAPI Staining (Primarily for Fixed Cells)
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
Cells grown on coverslips or in imaging plates
Fixed Cell Staining Protocol:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[11]
-
Wash the cells twice with PBS.
-
Optional: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells twice with PBS.
-
Prepare a DAPI working solution at a concentration of 300 nM in PBS.[12]
-
Incubate the cells with the DAPI working solution for 1-5 minutes at room temperature, protected from light.[12]
-
Mount the coverslip using an appropriate mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set.
Experimental Workflow
The following diagram illustrates a general workflow for nuclear staining experiments.
Caption: A flowchart of the key steps in a typical nuclear staining experiment.
Conclusion
Both this compound (represented by Hoechst 33342) and DAPI are excellent and widely used nuclear stains with distinct advantages. The choice between them should be guided by the specific experimental needs. For live-cell imaging, the high cell permeability and lower cytotoxicity of Hoechst dyes make them the superior option. For fixed-cell applications where photostability is a primary concern, DAPI's robustness makes it an ideal choice. By understanding the quantitative differences and following the appropriate protocols, researchers can achieve high-quality and reliable nuclear staining for their cellular imaging experiments.
References
- 1. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. mdpi.com [mdpi.com]
- 4. biotium.com [biotium.com]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 7. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youdobio.com [youdobio.com]
- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 12. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. astorscientific.us [astorscientific.us]
Photostability comparison of HOE-S 785026 trihydrochloride and other nuclear stains
A critical aspect of fluorescence microscopy is the photostability of the dyes used. The ideal nuclear stain should maintain a strong and stable signal throughout the imaging process, minimizing data variability and ensuring accurate quantification. This guide provides a comparative overview of the photostability of common nuclear stains, with a focus on how HOE-S 785026 trihydrochloride, a member of the Hoechst family of dyes, is likely to perform in relation to other widely used alternatives such as DAPI, Hoechst 33342, and Propidium Iodide.
General Comparison of Nuclear Stain Photostability
| Nuclear Stain | Chemical Class | Photostability | Key Characteristics |
| DAPI | Diamidino-phenyl-indole | High | Generally considered more photostable than Hoechst dyes. Binds to the minor groove of A-T rich regions of DNA. Primarily used in fixed and permeabilized cells. |
| Hoechst 33342 | Bis-benzimide | Moderate | Known to be more susceptible to photobleaching compared to DAPI. Cell-permeant and widely used for live-cell imaging. |
| This compound | Bis-benzimide (Hoechst-type) | Moderate (presumed) | As a Hoechst-family dye, it is expected to have photostability comparable to Hoechst 33342 and likely be less photostable than DAPI. It is a cell-permeant dye suitable for live-cell applications. |
| Propidium Iodide (PI) | Phenanthridinium | High | Exhibits good photostability. A cell-impermeant intercalating agent, used to identify dead cells or for nuclear counterstaining in fixed cells. |
Experimental Protocol for Photostability Assessment
To quantitatively compare the photostability of nuclear stains, a standardized experimental protocol is essential. The following outlines a general workflow for such a comparison using fluorescence microscopy.
I. Cell Culture and Staining
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549) onto glass-bottom imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Staining:
-
Prepare working solutions of each nuclear stain (this compound, DAPI, Hoechst 33342, and Propidium Iodide) at their recommended concentrations in an appropriate buffer (e.g., PBS or cell culture medium).
-
For live-cell stains (HOE-S 785026, Hoechst 33342), incubate the cells with the dye solution for 15-30 minutes at 37°C.
-
For fixed-cell stains (DAPI, PI), first fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes. Then, incubate with the dye solution for 15 minutes at room temperature.
-
For PI staining of dead cells, a positive control can be generated by treating cells with 70% ethanol for 30 minutes prior to staining.
-
-
Washing: After incubation, gently wash the cells twice with PBS to remove unbound dye.
-
Imaging Medium: Add fresh PBS or imaging medium to the dishes.
II. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a widefield or confocal fluorescence microscope equipped with appropriate filter sets for each dye (e.g., DAPI/Hoechst: Ex ~350 nm, Em ~460 nm; PI: Ex ~535 nm, Em ~617 nm).
-
Image Acquisition Parameters:
-
Select a field of view with a healthy population of stained cells.
-
Set the excitation light intensity, exposure time, and camera gain to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these parameters must be kept constant for all samples being compared.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 30 seconds for a total duration of 10-15 minutes under continuous illumination.
-
III. Data Analysis
-
Region of Interest (ROI) Selection: In the first image of each time series, select multiple ROIs corresponding to individual cell nuclei.
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within each ROI for every time point in the series.
-
Background Subtraction: Measure the mean fluorescence intensity of a background region (an area with no cells) and subtract this value from the nuclear ROI measurements for each time point.
-
Normalization: Normalize the fluorescence intensity of each nucleus by dividing the intensity at each time point by the initial intensity at time zero.
-
Photobleaching Curve Generation: Plot the normalized fluorescence intensity as a function of time for each nuclear stain.
-
Quantification: Calculate the photobleaching rate constant by fitting the decay curves to an appropriate model (e.g., a single or double exponential decay function). The half-life of the fluorescence signal can also be determined from these curves.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for comparing the photostability of nuclear stains.
Conclusion
While direct experimental data for this compound is currently lacking, its classification as a Hoechst dye suggests it will offer the benefits of live-cell staining with moderate photostability, likely lower than that of DAPI. For applications requiring long-term imaging or intense illumination, more photostable alternatives should be considered. The provided experimental protocol offers a robust framework for researchers to conduct their own quantitative comparisons and select the most suitable nuclear stain for their specific experimental needs.
A Comparative Guide to the Cytotoxicity of Hoechst Dyes: Featuring HOE-S 785026 Trihydrochloride
A critical evaluation of the cellular toxicity of common nuclear stains is paramount for the accurate interpretation of experimental results in cell biology and drug development. This guide provides a comparative analysis of the cytotoxicity of various Hoechst dyes, with a special focus on HOE-S 785026 trihydrochloride. However, it is important to note at the outset that a direct, quantitative comparison of the cytotoxicity of this compound with other Hoechst dyes is not available in the current scientific literature. This guide, therefore, summarizes the existing cytotoxicity data for the widely used Hoechst 33342 and Hoechst 33258, and presents the limited available information on this compound.
Introduction to Hoechst Dyes
Hoechst dyes are a family of blue fluorescent stains that bind to the minor groove of DNA, primarily at AT-rich regions. Their cell permeability allows for the staining of nuclei in both live and fixed cells, making them indispensable tools in fluorescence microscopy, flow cytometry, and cell sorting. The most commonly utilized variants are Hoechst 33342 and Hoechst 33258. This compound, also known as meta-Hoechst, is another member of this family. While all Hoechst dyes are generally considered to have lower cytotoxicity compared to other nuclear stains, they are not entirely benign and can exert toxic effects on cells, influencing experimental outcomes.
Cytotoxicity Profile of Hoechst 33342
Hoechst 33342 is a cell-permeant dye widely used for live-cell imaging. However, studies have demonstrated that it can induce cytotoxicity, mutagenicity, and perturbations in the cell cycle.[] It is a potent inhibitor of DNA synthesis, with observable effects at concentrations even lower than those typically used for staining.[] The cytotoxic effects of Hoechst 33342 are also dependent on the cell cycle, with cells in the S phase exhibiting greater sensitivity.[2]
Table 1: Quantitative Cytotoxicity Data for Hoechst 33342
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| Chinese hamster V79 cells | < optimal FMF resolution concentration | - | Marked depression of DNA synthetic rate | [] |
| L1210 cells | 0.5 µg/ml | 2 hours | Cytotoxic effect on cell growth | [3] |
| KHT sarcoma cells (untreated) | 5 µM | 2 hours | 4- to 5-fold reduction in survival | [2] |
| KHT sarcoma cells (irradiated) | 5 µM | 2 hours | 25- to 45-fold reduction in survival | [2] |
Experimental Protocol: Cytotoxicity Assessment of Hoechst 33342 in KHT Sarcoma Cells[2]
-
Cell Preparation: Solid KHT sarcomas were dissociated into single-cell suspensions.
-
Cell Separation: Cells were separated into different phases of the cell cycle (G1, S, G2-M) using centrifugal elutriation.
-
Staining: Cells from each phase were divided into two groups. One group was stained with 5 µM Hoechst 33342 for 2 hours, while the control group was handled identically without the dye.
-
Cytotoxicity Assay: The survival of stained and unstained cells was determined using a colony-forming assay.
Cytotoxicity Profile of Hoechst 33258
Hoechst 33258 is structurally similar to Hoechst 33342 but is less cell-permeable. While generally considered to have low cytotoxicity with short incubation times (<30 min), longer exposure can impact cell viability.[4] Studies have shown that Hoechst 33258 can induce G2/M phase arrest.[4] In some cancer cells, its uptake and cytotoxic effects can be enhanced by activators of specific ion channels.[5]
Table 2: Quantitative Cytotoxicity Data for Hoechst 33258
| Cell Line | IC50 | Reference |
| HeLa | 51.31 µM | [4] |
| HL60 | 32.43 µM | [4] |
| U937 | 15.42 µM | [4] |
Experimental Protocol: IC50 Determination for Hoechst 33258[4]
Detailed experimental protocols for the IC50 determination were not provided in the available search results. However, a general approach would involve:
-
Cell Culture: Seeding cells at a specific density in multi-well plates.
-
Treatment: Exposing the cells to a range of Hoechst 33258 concentrations for a defined period.
-
Viability Assay: Using a standard cell viability assay (e.g., MTT, XTT) to determine the percentage of viable cells at each concentration.
-
Data Analysis: Calculating the IC50 value, which is the concentration of the dye that inhibits 50% of cell growth or viability.
This compound (meta-Hoechst)
This compound is identified as a blue fluorescent dye that can be used for DNA staining in cells.[6][7] It is also referred to as meta-Hoechst trihydrochloride. Despite its classification as a Hoechst dye, a thorough search of the scientific literature did not yield any studies that have investigated its cytotoxicity. Therefore, no quantitative data or experimental protocols regarding the cytotoxic effects of this compound can be provided at this time. Researchers considering the use of this dye should perform their own cytotoxicity assessments to determine its suitability for their specific experimental system.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for Hoechst dyes involves binding to DNA in the minor groove. High concentrations or prolonged exposure can lead to DNA damage and inhibition of DNA replication, which can trigger various cellular stress responses and ultimately lead to cell cycle arrest or apoptosis.
Below is a generalized workflow for assessing the cytotoxicity of a fluorescent dye.
Caption: Generalized workflow for assessing dye cytotoxicity.
Conclusion
While Hoechst dyes are invaluable for nuclear staining, their potential for cytotoxicity necessitates careful consideration in experimental design. Hoechst 33342, though highly cell-permeant, can significantly impact DNA synthesis and cell survival, particularly in S-phase cells. Hoechst 33258 exhibits concentration-dependent cytotoxicity and can induce cell cycle arrest.
Crucially, there is a significant gap in the scientific literature regarding the cytotoxicity of this compound. Researchers and drug development professionals should exercise caution when using this dye and are strongly encouraged to conduct their own comprehensive cytotoxicity studies to ensure the validity and reliability of their findings. The absence of such data underscores the importance of characterizing the biological effects of all research tools to maintain the integrity of scientific research.
References
- 2. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral Overlap between HOE-S 785026 Trihydrochloride and Green Fluorescent Protein (GFP)
This guide provides a detailed comparison of the spectral properties of the blue fluorescent DNA dye, HOE-S 785026 trihydrochloride, and the widely used Green Fluorescent Protein (GFP), with a focus on their spectral overlap. The information is intended for researchers, scientists, and drug development professionals utilizing fluorescence-based techniques.
Spectral Properties of this compound and GFP
This compound is a fluorescent dye commonly used for staining DNA in live or fixed cells. Its spectral characteristics are in the blue region of the spectrum. Green Fluorescent Protein (GFP) and its variants are genetically encoded fluorescent reporters extensively used to study protein localization and dynamics. The spectral properties of GFP can vary significantly depending on the specific mutant. For this comparison, we will focus on the commonly used Enhanced Green Fluorescent Protein (EGFP) variant.
The key spectral parameters for both fluorophores are summarized in the table below.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| This compound | 356 | 451 |
| Enhanced Green Fluorescent Protein (EGFP) | 488[1] | 509[1] |
Analysis of Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another. This can lead to unintended excitation of the second fluorophore, a phenomenon also known as fluorescence resonance energy transfer (FRET) if the molecules are in close proximity, or bleed-through in imaging applications.
Based on the spectral data, the emission of this compound (peaking at 451 nm) is significantly separated from the excitation peak of EGFP (around 488 nm). This large Stokes shift and separation in emission and excitation wavelengths suggest that the spectral overlap between these two fluorophores is minimal. Therefore, the likelihood of significant bleed-through from this compound into the EGFP detection channel is low, making them potentially suitable for multi-color imaging experiments with appropriate filter selection.
Caption: Illustrative diagram of the spectral properties of HOE-S 785026 and EGFP, highlighting the minimal overlap between the emission of HOE-S 785026 and the excitation of EGFP.
Experimental Protocol for Quantifying Spectral Overlap
To experimentally determine the extent of spectral overlap between this compound and GFP, the following general protocol can be followed using a fluorescence spectrophotometer or a confocal microscope with spectral imaging capabilities.
Objective:
To quantify the emission of a sample containing this compound when excited at its maximum excitation wavelength and detected in the typical emission range of GFP, and vice versa.
Materials:
-
This compound solution of known concentration.
-
Purified EGFP protein solution of known concentration or cells expressing EGFP.
-
Appropriate buffers (e.g., PBS).
-
Fluorescence spectrophotometer or confocal microscope with spectral detector.
-
Quartz cuvettes (for spectrophotometer) or imaging slides/dishes (for microscope).
Methodology:
Part 1: Spectrophotometer-based Analysis
-
Sample Preparation:
-
Prepare separate solutions of this compound and EGFP in the same buffer.
-
Prepare a mixed solution containing both fluorophores.
-
Use a buffer blank for background correction.
-
-
Measurement of Individual Spectra:
-
HOE-S 785026:
-
Record the excitation spectrum by setting the emission wavelength to 451 nm and scanning a range of excitation wavelengths (e.g., 300-430 nm).
-
Record the emission spectrum by setting the excitation wavelength to 356 nm and scanning a range of emission wavelengths (e.g., 400-600 nm).
-
-
EGFP:
-
Record the excitation spectrum by setting the emission wavelength to 509 nm and scanning a range of excitation wavelengths (e.g., 400-500 nm).
-
Record the emission spectrum by setting the excitation wavelength to 488 nm and scanning a range of emission wavelengths (e.g., 500-650 nm).
-
-
-
Quantification of Bleed-through:
-
HOE-S 785026 into GFP channel: Excite the HOE-S 785026 sample at 356 nm and measure the fluorescence intensity in the typical EGFP emission range (e.g., 500-550 nm).
-
GFP into HOE-S 785026 channel: Excite the EGFP sample at 488 nm and measure the fluorescence intensity in the typical HOE-S 785026 emission range (e.g., 430-470 nm).
-
Part 2: Microscopy-based Analysis
-
Sample Preparation:
-
Prepare cells stained with HOE-S 785026 only.
-
Prepare cells expressing EGFP only.
-
Prepare cells co-stained with HOE-S 785026 and expressing EGFP.
-
-
Image Acquisition:
-
Using a confocal microscope, acquire images of the single-stained and co-stained samples.
-
HOE-S 785026 only sample: Excite with a 355 nm or 405 nm laser and collect emission across a spectral range (e.g., 420-650 nm) using a spectral detector.
-
EGFP only sample: Excite with a 488 nm laser and collect emission across a spectral range (e.g., 500-650 nm).
-
Co-stained sample: Sequentially excite with the 355/405 nm and 488 nm lasers and collect the corresponding emission spectra.
-
-
Data Analysis:
-
From the single-stained samples, generate reference spectra for HOE-S 785026 and EGFP.
-
Use linear unmixing algorithms, available in most confocal software packages, to separate the contributions of each fluorophore in the co-stained sample based on their reference spectra. The unmixing results will quantitatively determine the percentage of bleed-through from one channel into the other.
-
Caption: Workflow for the experimental determination of spectral overlap between two fluorophores.
Conclusion
The spectral characteristics of this compound and EGFP indicate a low potential for spectral overlap. This makes them good candidates for simultaneous use in multi-color fluorescence experiments. However, for quantitative applications, it is crucial to experimentally verify and, if necessary, correct for any minor bleed-through using the protocols outlined above. Proper experimental design, including the use of appropriate controls and spectral unmixing techniques, will ensure the accuracy and reliability of the results.
References
Quantitative Analysis of DNA Content: A Comparative Guide to HOE-S 785026 Trihydrochloride and Alternative Dyes
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cellular DNA content is fundamental in various fields of biological research, including cell cycle analysis, apoptosis detection, and drug discovery. The choice of fluorescent dye for DNA staining is critical for obtaining reliable and reproducible results. This guide provides a comprehensive comparison of HOE-S 785026 trihydrochloride, a member of the Hoechst family of dyes, with other commonly used DNA stains: Hoechst 33342, DAPI, and Propidium Iodide (PI). The information presented herein is supported by experimental data to aid researchers in selecting the optimal dye for their specific applications.
Overview of DNA Stains
Fluorescent dyes that bind to DNA are essential tools for quantitative analysis. Their fluorescence intensity, when bound to DNA, is directly proportional to the amount of DNA present in a cell. This stoichiometric relationship allows for the determination of cell cycle phases (G0/G1, S, and G2/M) and the identification of apoptotic cells.
This compound , also known as meta-Hoechst, is a blue fluorescent dye that belongs to the bisbenzimidazole family, similar to the widely used Hoechst 33342 and Hoechst 33258. These dyes are known to bind to the minor groove of DNA, with a preference for AT-rich regions.
Quantitative Performance Comparison
The selection of a DNA stain often depends on its photophysical properties, cell permeability, and compatibility with experimental setups. The following tables summarize the key quantitative parameters of this compound and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Enhancement upon DNA Binding | Quantum Yield (DNA-bound) | Cell Permeability |
| This compound (meta-Hoechst) | ~350 | ~460 | ~30-fold[1] | Not explicitly reported, but expected to be similar to other Hoechst dyes (~0.4-0.6) | Permeable (Live or Fixed Cells) |
| Hoechst 33342 | 343 | 483 | ~10-fold[2] | 0.38[2] | Permeable (Live or Fixed Cells)[3] |
| DAPI | 358 | 461 | ~20-fold[2] | 0.34[2] | Semi-permeable (Primarily for Fixed/Permeabilized Cells)[3] |
| Propidium Iodide (PI) | 535 | 617 | 20-30 fold[4] | Not explicitly reported | Impermeable (Fixed/Permeabilized Cells) |
Note: The fluorescence quantum yield for Hoechst 33258, a close analog of HOE-S 785026, has been reported to increase from 0.02 in its free form to 0.58 when bound to DNA[5][6]. It is reasonable to expect a similar significant increase for HOE-S 785026.
| Dye | Binding Preference | Photostability | Stains RNA | Instrumentation Requirement |
| This compound (meta-Hoechst) | A-T rich regions, minor groove | Moderate (subject to photobleaching) | No | UV laser/light source |
| Hoechst 33342 | A-T rich regions, minor groove[7] | Moderate (less stable than DAPI)[2] | No[8] | UV laser/light source[8] |
| DAPI | A-T rich regions, minor groove | High[3] | Weakly | UV laser/light source |
| Propidium Iodide (PI) | Intercalates between bases with little sequence preference | High | Yes (requires RNase treatment)[9] | 488 nm laser (standard on most flow cytometers) |
Experimental Protocols
Detailed methodologies are crucial for achieving accurate and reproducible quantitative DNA analysis. Below are representative protocols for flow cytometry.
Protocol 1: DNA Content Analysis with this compound (or Hoechst 33342) in Live Cells
This protocol is suitable for analyzing the cell cycle of living, unfixed cells.
Materials:
-
This compound or Hoechst 33342 stock solution (1 mg/mL in deionized water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with UV excitation capability
Procedure:
-
Cell Preparation: Culture cells to the desired confluence. Harvest cells and prepare a single-cell suspension in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the Hoechst dye stock solution to the cell suspension to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type.[10]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[10] The incubation time may need optimization depending on the cell type.
-
Analysis: Analyze the stained cells directly on a flow cytometer with UV excitation (e.g., 355 nm) and blue emission detection (e.g., 460/50 nm bandpass filter). It is not necessary to wash the cells before analysis.[8] For improved resolution, a low flow rate is recommended.[11]
Protocol 2: DNA Content Analysis with DAPI in Fixed Cells
This protocol is designed for fixed cells, which is a common method for cell cycle analysis.
Materials:
-
DAPI stock solution (1 mg/mL in deionized water)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with UV excitation capability
Procedure:
-
Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 1 mL of PBS.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in DAPI staining solution (e.g., 1 µg/mL in PBS).
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the cells on a flow cytometer with UV excitation and blue emission detection.
Protocol 3: DNA Content Analysis with Propidium Iodide (PI) in Fixed Cells
PI is a widely used dye for DNA content analysis in fixed cells using standard flow cytometers.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with 488 nm laser
Procedure:
-
Cell Preparation and Fixation: Follow steps 1 and 2 from the DAPI protocol.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.[9]
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[9]
-
Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.
-
Analysis: Analyze the cells on a flow cytometer using a 488 nm laser for excitation and a red emission detector (e.g., 610/20 nm bandpass filter). The analysis should be performed on a linear scale.[12]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for quantitative DNA analysis.
Caption: Experimental workflows for live and fixed cell DNA content analysis.
Caption: Logical relationship of DNA content to cell cycle phases.
Conclusion
This compound and other Hoechst dyes are excellent choices for quantitative DNA analysis, particularly in live cells, due to their cell permeability and specific binding to DNA. Their primary drawback is the requirement for UV excitation, which may not be available on all flow cytometers and can be phototoxic to cells over long exposure times.
DAPI provides a more photostable alternative for fixed cells, also requiring UV excitation. Propidium Iodide remains a robust and widely accessible option for fixed-cell analysis, compatible with standard flow cytometers equipped with a 488 nm laser.
The selection of the most appropriate dye will depend on the specific experimental needs, including the cell type, whether the analysis is on live or fixed cells, and the available instrumentation. The protocols and comparative data provided in this guide aim to facilitate this decision-making process for researchers in their pursuit of accurate and reliable quantitative DNA content analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative Hoechst 33258 with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of Hoechst with nucleic acids using fluorescence spectroscopy [scirp.org]
- 7. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 8. upf.edu [upf.edu]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Performance of HOE-S 785026 Trihydrochloride in Diverse Cell Lines: A Comparative Guide
Introduction: HOE-S 785026 trihydrochloride, more commonly known as Hoechst 33342, is a cell-permeant blue fluorescent dye that binds to the minor groove of DNA, primarily at AT-rich regions. This property has led to its widespread use in cell biology for visualizing nuclei, analyzing the cell cycle, and identifying apoptotic cells. However, its application is not without consequences, as binding to DNA can interfere with cellular processes, leading to cytotoxicity and cell cycle arrest. This guide provides a comparative analysis of the performance of this compound in different cell lines, with a focus on its cytotoxic effects and a comparison with alternative nuclear stains.
Comparative Cytotoxicity in Various Cell Lines
The cytotoxic effects of this compound (Hoechst 33342) have been evaluated across a range of human cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, varies significantly depending on the cell type and the duration of exposure.
| Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| A549 (Lung Carcinoma) | Resazurin assay | 24 hours | 0.98 µg/mL | [1] |
| BEAS-2B (Normal Lung Epithelium) | Resazurin assay | 24 hours | 1.95 µg/mL | [1] |
| DU-145 (Prostate Carcinoma) | Sulforhodamine B assay | 48 hours | 4.25 µM | [1] |
| Human Glioma Cell Lines (BMG-1 and U-87) | Growth Inhibition | Not Specified | >5 µM (Cytotoxic effects observed) | [2] |
| KHT Sarcoma (Murine) | Clonogenic Assay | 1 hour | ~10 µM (Significant reduction in survival) | [3] |
| HL-60 (Promyelocytic Leukemia) | Trypan Blue Exclusion | 12-24 hours | Induces apoptosis in a dose- and time-dependent manner | [4][5] |
| Hepatoma Cells | Not Specified | Not Specified | Induces apoptosis | [4] |
| BC3H-1 Myocytes | Not Specified | Not Specified | Induces apoptosis | [4] |
Comparison with Alternative Nuclear Stains
The choice of a nuclear stain often involves a trade-off between staining efficacy and cellular toxicity. Here, we compare the cytotoxic profiles of Hoechst 33342 with two other commonly used DNA dyes: 4',6-diamidino-2-phenylindole (DAPI) and Propidium Iodide (PI).
| Dye | Cell Line | Assay | Key Findings | Reference |
| Hoechst 33342 | CHO, Human Leukemic Bone Marrow | Colony-forming assay | More toxic than DAPI under optimal staining conditions. | |
| DAPI | CHO, Human Leukemic Bone Marrow | Colony-forming assay | Less cytotoxic than Hoechst 33342; over 50% of leukemic colony-forming cells can survive after staining. | |
| Propidium Iodide | Not applicable for direct cytotoxicity comparison | Membrane integrity assays | Generally excluded from viable cells, used to identify dead cells in a population. Not typically used to determine IC50 values for cytotoxicity of the dye itself. | [6] |
Mechanism of Action and Impact on Signaling Pathways
This compound exerts its biological effects primarily through its interaction with DNA. This binding can trigger a cascade of cellular events, culminating in apoptosis.
Signaling Pathway of Hoechst 33342-Induced Apoptosis:
Caption: Hoechst 33342-induced apoptosis signaling pathway.
Studies have shown that Hoechst 33342 can induce apoptosis in cell lines such as HL-60, hepatoma cells, and BC3H-1 myocytes[4]. This apoptotic pathway appears to be independent of the tumor suppressor protein p53[4]. The key molecular events identified include the inhibition of topoisomerase I, an enzyme critical for managing DNA topology during replication and transcription, and the induction of mitochondrial dysfunction[4].
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard methodologies for determining the IC50 value of a compound.
Workflow for MTT Assay:
Caption: General workflow for an MTT-based cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTT to insoluble formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection by Hoechst 33342 and Propidium Iodide (PI) Double Staining
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow for Apoptosis Assay:
Caption: Workflow for apoptosis detection using Hoechst/PI staining.
-
Cell Treatment: Culture cells and treat them with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and add Hoechst 33342 and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Exclude both Hoechst 33342 (low fluorescence) and PI (negative).
-
Early apoptotic cells: Show increased Hoechst 33342 fluorescence (due to chromatin condensation) and are PI negative.
-
Late apoptotic/necrotic cells: Are positive for both Hoechst 33342 and PI.
-
Conclusion
This compound (Hoechst 33342) is a valuable tool for nuclear visualization and analysis. However, its use can significantly impact cell viability and cell cycle progression in a cell-type and concentration-dependent manner. For applications requiring long-term live-cell imaging or where cellular perturbation is a concern, careful titration of the dye concentration is crucial. In comparative studies, DAPI has been shown to be a less toxic alternative for certain cell types. The induction of apoptosis through the inhibition of topoisomerase I and mitochondrial dysfunction is a key consideration for researchers interpreting data from experiments utilizing Hoechst 33342. The provided protocols offer a framework for assessing the cytotoxic and apoptotic effects of this and other compounds in various cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA ligand Hoechst-33342 enhances UV induced cytotoxicity in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle specific toxicity of the Hoechst 33342 stain in untreated or irradiated murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. Hoechst 33342 induces apoptosis in HL-60 cells and inhibits topoisomerase I in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Review of Hoechst Dyes for Nuclear Staining
Hoechst dyes are a family of fluorescent stains widely used in molecular and cellular biology for the visualization of cell nuclei and DNA. Developed by Hoechst AG in the 1970s, these bisbenzimide dyes are known for their specificity in binding to the minor groove of DNA, particularly at adenine-thymine (A-T) rich regions.[][2][3] This guide provides a detailed comparison of the two most commonly used Hoechst dyes, Hoechst 33342 and Hoechst 33258, to assist researchers in selecting the optimal dye for their specific applications.
Performance Characteristics
A key distinction between Hoechst 33342 and Hoechst 33258 lies in their cell permeability. Hoechst 33342 possesses a lipophilic ethyl group, which enhances its ability to cross intact cell membranes, making it the preferred choice for staining living cells.[][2] In contrast, Hoechst 33258 is less cell-permeant and is more suitable for staining fixed or dead cells.[4][5] Both dyes exhibit a significant increase in fluorescence quantum yield upon binding to DNA, resulting in a strong signal-to-noise ratio.[][6]
Table 1: Key Performance Characteristics of Hoechst 33342 and Hoechst 33258
| Characteristic | Hoechst 33342 | Hoechst 33258 | References |
| Primary Application | Live and Fixed Cell Staining | Fixed Cell Staining | [][4][5] |
| Cell Permeability | High | Low | [][2] |
| Cytotoxicity | Low at recommended concentrations | Generally used in fixed cells | [][5] |
| Photostability | Moderate, subject to photobleaching | Moderate, subject to photobleaching | [7] |
| Binding Affinity (Kd) | High affinity to A-T rich DNA | High affinity to A-T rich DNA | [8] |
Spectral Properties
Hoechst 33342 and Hoechst 33258 share similar spectral characteristics. Both are excited by ultraviolet (UV) light and emit blue fluorescence. This spectral profile makes them compatible with standard DAPI filter sets in fluorescence microscopy and flow cytometry.[9][10] Upon binding to DNA, the fluorescence emission maximum for both dyes is approximately 461 nm.[2][5] Unbound dye has a much lower fluorescence quantum yield and a broader emission spectrum.[9]
Table 2: Spectral Properties of Hoechst Dyes Bound to DNA
| Property | Hoechst 33342 | Hoechst 33258 | References |
| Excitation Maximum (nm) | ~350 | ~352 | [5] |
| Emission Maximum (nm) | ~461 | ~461 | [5] |
| Quantum Yield | ~0.4 (bound to DNA) | Similar to Hoechst 33342 | |
| Extinction Coefficient (ε) | ~4.2 x 10⁴ M⁻¹cm⁻¹ at 346 nm | Similar to Hoechst 33342 |
Experimental Protocols
The choice of protocol for Hoechst staining depends on whether live or fixed cells are being analyzed. It is crucial to optimize staining concentrations and incubation times for different cell types to achieve optimal results.[4]
Staining of Live Cells with Hoechst 33342
This protocol is suitable for the analysis of nuclear morphology and DNA content in living cells.
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Staining Solution: Dilute the Hoechst 33342 stock solution in complete cell culture medium to a final working concentration of 1-5 µg/mL.[]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C for 5-20 minutes, protected from light.[]
-
Washing: Gently wash the cells twice with pre-warmed PBS or fresh culture medium to remove excess dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a UV excitation source and a blue emission filter.
Staining of Fixed Cells with Hoechst 33258 or Hoechst 33342
This protocol is designed for staining the nuclei of fixed cells, often as a counterstain in immunofluorescence experiments.
Materials:
-
Hoechst 33258 or Hoechst 33342 stock solution
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If required for antibody staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Prepare Staining Solution: Dilute the Hoechst stock solution in PBS to a final working concentration of 1-5 µg/mL.
-
Cell Staining: Incubate the cells with the staining solution for 10-30 minutes at room temperature, protected from light.[]
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope.
Visualizations
Experimental Workflow for Hoechst Dye Comparison
Caption: Workflow for comparing Hoechst dyes in live and fixed cells.
DNA Binding Mechanism of Hoechst Dyes
Caption: Hoechst dyes bind to the minor groove of A-T rich DNA, leading to enhanced fluorescence.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. flowcytometry-embl.de [flowcytometry-embl.de]
- 5. biotium.com [biotium.com]
- 6. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. vet.cornell.edu [vet.cornell.edu]
A Comparative Guide to Nuclear Staining: Cross-Validation of HOE-S 785026 Trihydrochloride and Alternatives
For researchers, scientists, and drug development professionals, the precise visualization of cellular nuclei is a cornerstone of many experimental workflows. The choice of a nuclear stain can significantly impact the quality and interpretation of results. This guide provides a comprehensive comparison of HOE-S 785026 trihydrochloride, a blue fluorescent DNA stain belonging to the Hoechst family, with its common alternatives, Hoechst 33342 and DAPI. This objective analysis, supported by experimental data and detailed protocols, aims to facilitate an informed decision for your specific research needs.
This compound, like other Hoechst dyes, is a cell-permeant stain that binds to the minor groove of DNA, showing a preference for adenine-thymine (A-T) rich regions.[1] This binding results in a significant increase in fluorescence, allowing for the clear visualization of nuclei in both live and fixed cells.[2] Its primary alternatives, Hoechst 33342 and 4',6-diamidino-2-phenylindole (DAPI), share a similar mechanism of action and spectral properties, making a detailed comparison of their performance characteristics essential.
Quantitative Comparison of Nuclear Stains
The selection of an appropriate nuclear stain often depends on a balance of several key performance indicators. The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, data for the closely related Hoechst 33258 and the more extensively studied Hoechst 33342 are included for a comprehensive comparison of the Hoechst dye family.
| Property | This compound (meta-Hoechst) | Hoechst 33342 | Hoechst 33258 | DAPI (4',6-diamidino-2-phenylindole) |
| Molecular Weight | 533.88 g/mol [3][4] | 615.99 g/mol (trihydrochloride trihydrate)[5] | 533.88 g/mol [6] | 350.25 g/mol (dihydrochloride) |
| Excitation Max (DNA-bound) | ~350 nm[1] | ~350 nm[7] | ~352 nm[6] | ~358 nm |
| Emission Max (DNA-bound) | ~461 nm[1] | ~461 nm[7] | ~461 nm[6] | ~461 nm |
| Relative Quantum Yield (DNA-bound) | Data not available | High[8] | High[8] | Moderate[8] |
| Cell Permeability | Cell-permeant[2] | High (more lipophilic)[6][9] | Lower than Hoechst 33342[6] | Semi-permeable (concentration-dependent)[10] |
| Cytotoxicity | Expected to be low to moderate | More toxic than DAPI in some cell types[11] | Generally low, but can induce apoptosis[5] | Less toxic than Hoechst 33342 in some cell types[11] |
| Photostability | Subject to photobleaching[10] | Reduced photobleaching relative to older UV dyes[9] | Subject to photobleaching[10] | More stable than Hoechst dyes[10] |
Experimental Protocols
Detailed and consistent experimental protocols are critical for reproducible results. The following sections provide standardized methods for staining with this compound, Hoechst 33342, and DAPI.
This compound Staining Protocol
This protocol is based on general procedures for Hoechst dyes and should be optimized for your specific cell type and experimental conditions.
Reagents:
-
This compound powder
-
High-purity water or DMSO for stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in high-purity water or DMSO. Store at 2-8°C, protected from light.
-
Working Solution Preparation: Dilute the stock solution in PBS or cell culture medium to a final working concentration of 0.5-5 µg/mL.
-
Cell Staining (Adherent Cells): a. Grow cells on coverslips or in culture plates. b. Remove the culture medium and wash the cells once with PBS. c. Add the working solution to the cells and incubate for 10-20 minutes at room temperature or 37°C, protected from light. d. Remove the staining solution and wash the cells two to three times with PBS. e. Mount the coverslips with an appropriate mounting medium or add fresh PBS/medium for imaging.
-
Cell Staining (Suspension Cells): a. Pellet the cells by centrifugation. b. Resuspend the cells in the working solution and incubate for 10-20 minutes at room temperature or 37°C, protected from light. c. Pellet the cells again, remove the supernatant, and wash with PBS. d. Resuspend the cells in PBS or medium for analysis.
Hoechst 33342 Staining Protocol
This protocol is a widely accepted method for staining with Hoechst 33342.
Reagents:
-
Hoechst 33342 powder or solution
-
High-purity water for stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Hoechst 33342 in high-purity water. Store at 2-8°C, protected from light.
-
Working Solution Preparation: Dilute the stock solution in PBS to a final working concentration of 1-5 µg/mL.
-
Staining: a. For live cells, add the working solution directly to the culture medium and incubate for 5-15 minutes at 37°C. b. For fixed cells, after fixation and permeabilization, incubate with the working solution for 5-10 minutes at room temperature. c. Washing is optional but may reduce background fluorescence.[5]
DAPI Staining Protocol
This protocol is a standard procedure for DAPI staining, primarily for fixed cells.
Reagents:
-
DAPI powder or solution
-
High-purity water or DMF for stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mg/mL stock solution of DAPI in high-purity water or dimethylformamide (DMF). Store at 2-8°C, protected from light.
-
Working Solution Preparation: Dilute the stock solution in PBS to a final working concentration of 1-5 µg/mL.
-
Staining: a. After cell fixation and permeabilization, incubate the sample with the DAPI working solution for 1-5 minutes at room temperature. b. Rinse the sample with PBS. c. Mount with an appropriate mounting medium.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the underlying principles of nuclear staining, the following diagrams are provided.
General workflow for nuclear staining experiments.
Mechanism of action for Hoechst and DAPI dyes.
Decision tree for selecting a nuclear stain.
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. This compound (meta-Hoechst trihydrochloride) | 荧光染料 | MCE [medchemexpress.cn]
- 3. This compound | C25H27Cl3N6O | CID 131704504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MedChemExpress this compound 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]
- 5. biotium.com [biotium.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Safe Handling of HOE-S 785026 trihydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for HOE-S 785026 trihydrochloride is publicly available. This document provides guidance based on best practices for handling potent, powdered pharmaceutical compounds of unknown toxicity. A comprehensive, site-specific risk assessment must be conducted by qualified personnel before any handling of this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe operational use and disposal.
Hazard Assessment and Engineering Controls
Given the unknown specific toxicity of this compound, it should be handled as a potent compound. The primary hazards are presumed to be inhalation of airborne powder and dermal absorption.
-
Primary Engineering Control: All handling of the solid compound, including weighing and initial solubilization, must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Secondary Controls: A designated area for handling this compound should be established. Access to this area should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine powder particles. |
| Hand | Double-gloving with nitrile gloves | Provides a barrier against dermal absorption. The outer glove is removed immediately after handling. |
| Eye | Chemical splash goggles or safety glasses with side shields | Protects eyes from airborne powder and potential splashes. |
| Body | Disposable lab coat with long sleeves and elastic cuffs | Prevents contamination of personal clothing. Should be removed before leaving the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatula, weigh boat, vortex mixer, solvent, vials) inside the fume hood.
-
-
Weighing:
-
Carefully transfer an approximate amount of this compound from the stock vial to a weigh boat using a clean spatula.
-
Close the stock vial immediately.
-
Record the precise weight.
-
-
Solubilization:
-
Carefully add the desired solvent to the vial containing the weighed compound.
-
Secure the vial cap and mix gently by vortexing until the compound is fully dissolved.
-
-
Post-Handling:
-
Remove the outer pair of nitrile gloves and dispose of them as hazardous waste.
-
Wipe down all surfaces within the fume hood with an appropriate cleaning agent.
-
Dispose of all single-use items (e.g., weigh boat, bench paper, gloves) in the designated hazardous waste container.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated solid materials, including used PPE, weigh boats, and bench paper, must be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Visualizations
The following diagrams illustrate the key procedural workflows for handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
